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  • Product: 2,2-dimethyl-4-chloro-indanone
  • CAS: 13099-57-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,2-dimethyl-4-chloro-indanone

This technical guide provides a comprehensive analysis and expertly predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-4-chloro-indanone. In the absence of publicly available experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis and expertly predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-4-chloro-indanone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural features of this compound.

Introduction: The Structural Elucidation of a Substituted Indanone

2,2-dimethyl-4-chloro-indanone is a substituted indanone, a class of compounds with a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone. Indanone derivatives are significant scaffolds in medicinal chemistry and materials science.[1] The precise substitution pattern, including the chloro group on the aromatic ring and the gem-dimethyl groups on the cyclopentanone ring, imparts unique electronic and steric properties to the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[2] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule. This guide will present a reasoned prediction of the ¹H and ¹³C NMR spectra of 2,2-dimethyl-4-chloro-indanone, providing a valuable reference for its synthesis and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,2-dimethyl-4-chloro-indanone is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom, as well as the steric and electronic effects of the gem-dimethyl groups.

The prediction of the ¹H NMR spectrum is based on the analysis of related structures and the well-established effects of substituents on proton chemical shifts.[3]

Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-4-chloro-indanone (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-57.55 - 7.65Doublet of doublets1HJ = 8.0, 2.0
H-67.35 - 7.45Triplet1HJ = 8.0
H-77.25 - 7.35Doublet of doublets1HJ = 8.0, 2.0
H-32.95 - 3.05Singlet2H-
CH₃1.25 - 1.35Singlet6H-
Justification of Predicted ¹H Chemical Shifts:
  • Aromatic Protons (H-5, H-6, H-7): The aromatic region is expected to show a complex pattern due to the influence of the chloro and carbonyl substituents. The electron-withdrawing nature of both groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The expected splitting pattern is a result of ortho and meta couplings between the aromatic protons.

  • Aliphatic Protons (H-3): The methylene protons at the C3 position are adjacent to the quaternary carbon bearing the gem-dimethyl groups. The absence of adjacent protons results in a predicted singlet for this signal. The proximity to the aromatic ring and the carbonyl group will cause a downfield shift compared to a simple alkane.

  • Methyl Protons (CH₃): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single, sharp singlet. Their chemical shift will be in the typical aliphatic region, but slightly downfield due to the influence of the adjacent carbonyl group and the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl, aromatic, and aliphatic carbons are diagnostic of the substitution pattern.

Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-4-chloro-indanone (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O (C-1)205 - 210
C-Ar (quaternary)150 - 155
C-Ar (quaternary, C-Cl)135 - 140
C-Ar (CH)125 - 135
C-Ar (CH)120 - 125
C-Ar (CH)115 - 120
C(CH₃)₂ (C-2)45 - 50
CH₂ (C-3)35 - 40
CH₃25 - 30
Justification of Predicted ¹³C Chemical Shifts:
  • Carbonyl Carbon (C-1): The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 115-155 ppm. The carbon bearing the chlorine atom (C-Cl) and the other quaternary carbons will have distinct chemical shifts influenced by the inductive and resonance effects of the substituents.

  • Quaternary Carbon (C-2): The chemical shift of the quaternary carbon at the C2 position will be influenced by the attached methyl groups.

  • Methylene Carbon (C-3): The C3 methylene carbon will be shifted downfield due to its proximity to the aromatic ring.

  • Methyl Carbons (CH₃): The two methyl carbons are equivalent and will give rise to a single signal in the upfield region of the spectrum.

Visualizing the Structure and Prediction Workflow

To aid in the interpretation of the predicted spectra, the molecular structure of 2,2-dimethyl-4-chloro-indanone with atom labeling is provided below.

A Literature Search for Analogous Compounds (e.g., 4-chloro-1-indanone) B Extraction of Experimental NMR Data A->B D Prediction of 1H and 13C NMR Spectra for 2,2-dimethyl-4-chloro-indanone B->D C Analysis of Substituent Chemical Shift (SCS) Effects (gem-dimethyl group) C->D E Detailed Justification and Interpretation D->E

Caption: Workflow for the prediction of NMR spectral data.

Experimental Protocol for NMR Analysis

For the future acquisition of experimental data, the following protocol is recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of pure 2,2-dimethyl-4-chloro-indanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition:
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~2-3 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1-2 s.

    • Spectral Width: 0 to 220 ppm.

Data Processing:
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

Conclusion

This technical guide provides a detailed and expertly reasoned prediction of the ¹H and ¹³C NMR spectra of 2,2-dimethyl-4-chloro-indanone. By leveraging data from analogous compounds and fundamental principles of NMR spectroscopy, this document serves as a valuable resource for the structural verification and characterization of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data. As with any predictive work, experimental verification is the ultimate confirmation of the proposed spectral assignments.

References

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMRFx Analyst. Chemical Shift Prediction. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Mestrelab Research. Download NMR Predict. Retrieved from [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. Retrieved from [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • ACS Publications. (2017, August 24). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters | The Journal of Organic Chemistry. Retrieved from [Link]

  • R Discovery. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • RSC Publishing. Substituent effects in 1H and 13C nuclear magnetic resonance correlations of chemical shifts in para-substituted 5-arylmethylenehydantoins. Retrieved from [Link]

  • ResearchGate. A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • Organic Chemistry Portal. Indanone synthesis. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Retrieved from [Link]

Sources

Exploratory

Strategic Physicochemical Profiling and Synthetic Utility of 2,2-Dimethyl-4-chloro-indanone in Endocrine Therapeutics

Executive Summary: The Architectural Logic of the Indanone Scaffold In the development of advanced endocrine therapeutics—specifically inhibitors targeting aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1)—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Architectural Logic of the Indanone Scaffold

In the development of advanced endocrine therapeutics—specifically inhibitors targeting aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1)—the selection of the core molecular scaffold dictates both pharmacokinetic survivability and target selectivity. 2,2-Dimethyl-4-chloro-indanone (CAS: 13099-57-5) has emerged as a privileged intermediate in the synthesis of these next-generation active pharmaceutical ingredients (APIs)[1].

Rather than serving as a passive structural backbone, this specific indanone derivative is engineered to actively solve two historical challenges in imidazole-based inhibitors: rapid oxidative metabolism and poor oral bioavailability. By understanding the causality behind its physical and chemical properties, drug development professionals can better optimize downstream synthetic workflows and maximize clinical efficacy in treating hypertension and Cushing's disease.

Physicochemical Profiling & Molecular Rationale

To build a self-validating synthetic protocol, we must first establish the baseline physicochemical parameters of the starting material. The table below summarizes the core properties of 2,2-dimethyl-4-chloro-indanone, alongside the mechanistic rationale for each feature[2].

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Rationale / Synthetic Implication
Chemical Name 4-chloro-2,2-dimethylindan-1-oneFused bicyclic system enforces a rigid conformation, essential for precise spatial alignment of the downstream imidazole pharmacophore.
CAS Number 13099-57-5Standardized identifier for global procurement and regulatory documentation.
Molecular Formula C₁₁H₁₁ClOHigh carbon-to-heteroatom ratio dictates a highly lipophilic nature, requiring non-polar or moderately polar solvent systems (e.g., DCM, THF).
Molecular Weight 194.66 g/mol Low molecular weight allows for the addition of bulkier functional groups downstream without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 17.07 ŲLow TPSA confirms the absence of strong hydrogen bond donors, making the intermediate highly soluble in standard organic extraction phases (EtOAc).
The Causality of Substitution: Why 2,2-Dimethyl and 4-Chloro?

In drug design, every atom must justify its presence. The substitutions on this indanone ring are not arbitrary; they are strategic metabolic shields.

  • The 2,2-Dimethyl Group (Metabolic Shielding): Unsubstituted indanones are highly susceptible to α-oxidation by hepatic cytochrome P450 enzymes. The gem-dimethyl group at the C2 position introduces severe steric hindrance, effectively blocking this metabolic liability and significantly extending the half-life of the final API in human liver microsomes[1].

  • The 4-Chloro Substitution (Electronic Deactivation): The chlorine atom at the C4 position serves a dual purpose. Sterically, it provides lipophilic bulk that enhances binding affinity within the hydrophobic pocket of CYP11B2. Electronically, it deactivates the aromatic ring, preventing undesired aromatic hydroxylation during first-pass metabolism.

G A 2,2-Dimethyl Substitution B Steric Hindrance at C2 (Blocks α-oxidation) A->B C Increased Metabolic Stability (Prolonged t½) B->C D 4-Chloro Substitution E Electronic Deactivation (Prevents Hydroxylation) D->E F Enhanced Target Affinity (CYP11B1/2 Binding) E->F

Fig 1: Metabolic and steric rationale for 2,2-dimethyl and 4-chloro substitutions.

Synthetic Workflows: From Intermediate to API

To transform 2,2-dimethyl-4-chloro-indanone into a potent CYP11B2 inhibitor, the C1 ketone must be functionalized to host an imidazole ring. The following protocol outlines a highly reliable, self-validating methodology utilizing a Mitsunobu inversion strategy[3].

Protocol: Stereospecific Installation of the Imidazole Pharmacophore

Step 1: Chemoselective Reduction of the Ketone

  • Procedure: Dissolve 2,2-dimethyl-4-chloro-indanone (1.0 eq) in anhydrous methanol at 0 °C. Slowly add sodium borohydride (NaBH₄, 1.2 eq) in portions. Stir for 1 hour.

  • Causality: The low temperature and mild reducing agent ensure the chemoselective reduction of the C1 ketone to the corresponding indanol without triggering reductive dechlorination at the C4 position. Maintaining the C-Cl bond is critical for downstream target affinity.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC should show complete consumption of the UV-active ketone starting material.

Step 2: Mitsunobu Coupling (Sₙ2 Displacement)

  • Procedure: To a solution of the resulting indanol (1.0 eq), methyl 4-imidazolecarboxylate (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Causality: The Mitsunobu reaction is chosen specifically because it proceeds with complete stereochemical inversion at the C1 position. This stereospecificity is an absolute requirement, as only one enantiomer of the final API will correctly align its imidazole nitrogen with the heme iron of the CYP11B2 enzyme[1].

  • Validation: LC-MS analysis of the crude mixture should reveal the [M+H]⁺ mass corresponding to the coupled product.

Step 3: Deprotection and Isolation

  • Procedure: Treat the crude ester with 4 N HCl in 1,4-dioxane to cleave any residual protecting groups. Neutralize with saturated NaHCO₃, extract with organic solvent, and purify via silica gel flash chromatography (EtOAc/Heptane gradient)[3].

G Step1 2,2-Dimethyl-4-chloro-indanone Step2 Ketone Reduction (NaBH4) Step1->Step2 Chemoselective Step3 Mitsunobu Coupling (Imidazole) Step2->Step3 Stereospecific Inversion Step4 Deprotection (HCl/Dioxane) Step3->Step4 Cleavage of Protecting Groups Step5 Final API Isolation Step4->Step5 Crystallization

Fig 2: Step-by-step synthetic workflow from indanone intermediate to final API.

Analytical Characterization Standards

Trustworthiness in synthetic chemistry relies on rigorous, self-validating analytical standards. When procuring or synthesizing 2,2-dimethyl-4-chloro-indanone, the following spectral features must be confirmed to ensure structural integrity prior to downstream use:

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of this compound is the sharp, highly integrated singlet corresponding to the gem-dimethyl group at ~1.2 ppm (6H). The benzylic methylene (C3) will appear as a distinct singlet at ~2.9–3.1 ppm (2H), as it is isolated from adjacent coupling protons. The aromatic region will display a multiplet characteristic of a 1,2,3-trisubstituted benzene ring (3H).

  • Mass Spectrometry (ESI-MS): Due to the presence of the chlorine atom, the mass spectrum will exhibit a characteristic 3:1 isotopic pattern. The [M+H]⁺ peak should be observed at m/z 195.0 (for ³⁵Cl) and 197.0 (for ³⁷Cl).

Downstream Pharmacological Application

The ultimate value of 2,2-dimethyl-4-chloro-indanone lies in its ability to generate highly selective inhibitors of the CYP11B enzyme family.

Aldosterone synthase (CYP11B2) catalyzes the final steps of aldosterone production in the adrenal cortex. Pathological overproduction of aldosterone leads to severe hypertension and cardiovascular remodeling. By successfully integrating the indanone scaffold with an imidazole moiety, the resulting therapeutic agent can competitively bind to the heme iron of CYP11B2[1]. The rigid indanone core ensures that the inhibitor occupies the active site without cross-reacting with off-target enzymes like CYP3A4 or aromatase, providing a safe and effective mechanism to normalize blood pressure and cortisol levels in patients.

G DOC 11-Deoxycorticosterone Aldo Aldosterone DOC->Aldo Catalyzed by CYP11B2 BP Hypertension / Cushing's Aldo->BP Pathological Activation Inhibitor Indanone-derived Inhibitor CYP CYP11B2 Enzyme Inhibitor->CYP Heme Binding CYP->Aldo Pathway Blocked

Fig 3: Pharmacological inhibition of CYP11B2 by indanone-derived therapeutics.

References

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors ACS Public
  • EP 2213668 A2: Imidazoles as aldosterone synthase inhibitors European P
  • 4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE (CAS: 13099-57-5)

Sources

Foundational

Technical Whitepaper: Safety Data, Hazard Mitigation, and Experimental Handling of 2,2-Dimethyl-4-chloro-indanone

Abstract 2,2-Dimethyl-4-chloro-indanone (CAS: 13099-57-5) is a structurally rigid, bicyclic ketone utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 2,2-Dimethyl-4-chloro-indanone (CAS: 13099-57-5) is a structurally rigid, bicyclic ketone utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The presence of the alpha-gem-dimethyl group prevents unwanted enolization and alpha-alkylation during downstream synthesis, while the 4-chloro substituent provides a versatile handle for cross-coupling reactions. Because of its specific electrophilic and lipophilic properties, this compound presents unique occupational hazards[2]. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven handling protocols to establish a self-validating framework for researchers and scale-up chemists.

Physicochemical Profiling and Hazard Characterization

Understanding the physical state and reactivity of 2,2-dimethyl-4-chloro-indanone is the first step in designing engineering controls.

Table 1: Physicochemical and Regulatory Data

Property / ParameterValue / DescriptionCausality / Impact on Handling
Chemical Name 4-Chloro-2,3-dihydro-2,2-dimethyl-1H-inden-1-oneBicyclic structure confers high lipophilicity[1].
CAS Registry Number 13099-57-5Regulatory tracking and SDS alignment[1].
Molecular Formula C11H11ClOHalogenated aromatic ketone[1].
Molecular Weight 194.66 g/mol Low molecular weight facilitates vapor/dust inhalation.
GHS Hazard Codes H302, H312, H332, H315, H319, H336, H412Multi-route toxicity requires comprehensive PPE[3].

Hazard Causality Analysis: The GHS classifications for this compound are not arbitrary; they stem directly from its molecular architecture.

  • Acute Toxicity (Oral/Dermal/Inhalation - H302/H312/H332): The lipophilic indanone core allows for rapid penetration through the stratum corneum (dermal layer) and alveolar epithelium[3].

  • Skin/Eye Irritation (H315/H319): The ketone moiety acts as a mild electrophile, interacting with nucleophilic residues (e.g., cysteine, lysine) on epidermal and ocular proteins, leading to localized inflammation ()[3].

  • STOT SE 3 (H336 - Central Nervous System Depression): Similar to other halogenated aromatics, systemic absorption can lead to transient neurotoxicity, manifesting as dizziness or drowsiness[3].

Mechanistic Toxicology and Exposure Pathways

To design a self-validating safety protocol, we must understand the biological fate of the molecule upon accidental exposure. The primary concern is the generation of reactive oxygen species (ROS) and electrophilic stress, characteristic of halogenated ketones ()[2].

ToxPathway A 2,2-Dimethyl-4-chloro-indanone Exposure B Dermal/Inhalation Absorption A->B  Entry Route C Electrophilic Stress & Protein Adduction B->C  Cellular Uptake D ROS Generation & Lipid Peroxidation B->D  Oxidative Stress E Cellular Toxicity (Irritation / STOT SE 3) C->E  Tissue Damage F Metabolic Clearance (Glutathione Conjugation) C->F  Hepatic Detoxification D->E  Tissue Damage

Fig 1. Toxicological pathways and cellular stress response of indanone derivatives.

Engineering Controls and PPE (Self-Validating System)

A self-validating safety system ensures that the failure of one protective layer is immediately mitigated by another, preventing catastrophic exposure.

  • Primary Containment (Engineering): All manipulations of the neat powder must occur within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm. Causality: The compound's potential to form fine, inhalable dust necessitates dynamic airflow containment to prevent H332 (inhalation toxicity) realization[3].

  • Dermal Protection (PPE): Standard latex gloves are insufficient due to the compound's lipophilicity and the organic solvents typically used to dissolve it (e.g., Dichloromethane, DMF). Protocol: Double-gloving is mandatory. Inner glove: Nitrile (for tactile sensitivity). Outer glove: Butyl rubber or heavy-duty Nitrile (for chemical breakthrough resistance).

  • Ocular Protection: Unvented chemical splash goggles. Causality: Safety glasses with side shields are inadequate because they do not protect against vapor accumulation, which triggers H319 (Eye Irritation)[4].

Experimental Workflows: Safe Handling and Scale-Up Synthesis

When incorporating 2,2-dimethyl-4-chloro-indanone into a synthetic route (e.g., a Buchwald-Hartwig cross-coupling), the protocol must inherently minimize handling of the dry powder.

Step-by-Step Methodology: Standardized Cross-Coupling Setup

  • Pre-Weighing in Containment: Tare a sealed vial inside the fume hood. Weigh the required mass of 2,2-dimethyl-4-chloro-indanone (e.g., 10 mmol, 1.95 g) directly into the vial. Self-Validation: Capping the vial before removing it from the balance area ensures zero dust dissemination during transit to the reaction manifold.

  • In-Situ Dissolution: Introduce the reaction solvent (e.g., anhydrous Toluene or 1,4-Dioxane) via syringe through a septum into the sealed vial. Causality: Dissolving the compound transforms the inhalation hazard (dust) into a strictly spill/splash hazard, which is easier to contain.

  • Catalyst and Base Addition: Under an inert argon atmosphere, add the palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), and base (e.g., Sodium tert-butoxide).

  • Controlled Heating: Transfer the sealed, purged vessel to a pre-heated aluminum block. Causality: Avoid oil baths, as accidental water introduction or thermal runaway can cause splashing of the toxic mixture.

  • Quenching: Cool to room temperature. Quench slowly with saturated aqueous NH4Cl. Causality: The ketone and residual base may react exothermically with water; slow addition prevents aerosolization of the organic layer[5].

ScaleUp S1 Pre-Weighing (Closed Vial System) S2 In-Situ Dissolution (Septum/Syringe) S1->S2  Mitigate Dust S3 Reagent Addition (Inert Argon Atmosphere) S2->S3  Liquid Transfer S4 Thermal Reaction (Aluminum Heating Block) S3->S4  Prevent Oxidation S5 Aqueous Quench (Slow NH4Cl Addition) S4->S5  Controlled Exotherm

Fig 2. Safe handling workflow for scale-up synthesis using 2,2-dimethyl-4-chloro-indanone.

Spill Response and Decontamination Protocol

In the event of a breach in the self-validating system, immediate and chemically logical remediation is required.

Step-by-Step Spill Methodology:

  • Evacuation and Assessment: Immediately isolate the area. Verify if the spill is solid (powder) or liquid (dissolved in solvent).

  • Solid Spill Containment: Do not dry sweep. Causality: Dry sweeping aerosolizes the toxic particles (triggering H332). Instead, gently cover the powder with a damp absorbent pad (using water or a low-volatility solvent like PEG-400) to suppress dust.

  • Liquid Spill Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: 2,2-dimethyl-4-chloro-indanone is toxic to aquatic life (H412); it must never be flushed down the drain ()[4].

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the indanone is highly soluble (e.g., acetone or ethanol), followed by a thorough wash with alkaline detergent and water to ensure complete removal of lipophilic residues.

  • Disposal: Place all contaminated pads, PPE, and absorbents into a clearly labeled, sealable hazardous waste container for high-temperature incineration.

References
  • Title: 4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE (CAS: 13099-57-5) Source: ChemWhat URL: [Link]

  • Title: 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Substance Information - 1-Indanone Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Dichlone | C10H4Cl2O2 | CID 8342 Source: PubChem, National Institutes of Health URL: [Link]

Sources

Exploratory

Solubility Profile of 2,2-Dimethyl-4-chloro-indanone in Polar and Non-Polar Solvents: A Technical Guide

Executive Summary In pharmaceutical process chemistry, understanding the thermodynamic solubility of advanced intermediates is non-negotiable for optimizing reaction yields, designing crystallization purifications, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical process chemistry, understanding the thermodynamic solubility of advanced intermediates is non-negotiable for optimizing reaction yields, designing crystallization purifications, and preventing downstream formulation failures. 2,2-Dimethyl-4-chloro-indanone is a highly specialized, sterically hindered bicyclic intermediate, most notably utilized in the synthesis of potent for the treatment of cardiovascular diseases and Cushing's syndrome[1].

This whitepaper provides an in-depth analysis of the solubility profile of 2,2-dimethyl-4-chloro-indanone across various solvent systems. By deconstructing the molecule's structural thermodynamics and establishing a self-validating experimental protocol, this guide empowers researchers to make deterministic solvent selections rather than relying on empirical guesswork.

Structural Thermodynamics & Molecular Causality

To predict the macroscopic solubility of 2,2-dimethyl-4-chloro-indanone, we must first analyze its microscopic structural features. The molecule consists of a rigid indanone core modified by two critical substitutions:

  • The 4-Chloro Substitution: The halogen atom exerts a strong inductive electron-withdrawing effect (-I), which polarizes the aromatic ring and introduces a significant dipole moment. Furthermore, the dense electron cloud of the chlorine atom increases the overall lipophilicity (LogP) of the molecule, heavily penalizing its solubility in highly polar, protic networks like water.

  • The 2,2-Gem-Dimethyl Substitution: This is the primary thermodynamic driver for the compound's solubility behavior. The geminal methyl groups positioned alpha to the carbonyl create immense out-of-plane steric bulk. In the solid state, this bulk prevents the planar indanone rings from achieving tight π-π stacking. By disrupting the crystal lattice, the lattice energy (ΔH_lattice) is significantly lowered. Consequently, less energy is required to dissociate the crystal, resulting in higher baseline solubility in organic solvents compared to unsubstituted indanones.

Solvation Core 2,2-Dimethyl-4-chloro-indanone (Solid State) Lattice Crystal Lattice Dissociation (Endothermic ΔH > 0) Core->Lattice Heat Input Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Lattice->Cavity Solvent Disruption Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Solvation Thermodynamic Yield Polar Polar Aprotic Solvents (Dipole-Dipole Stabilization) Solvation->Polar High Affinity (e.g., Acetone) NonPolar Aromatic Solvents (π-π & Dispersion Forces) Solvation->NonPolar High Affinity (e.g., Toluene)

Thermodynamic pathways governing the solvation of 2,2-dimethyl-4-chloro-indanone.

Solubility Profile by Solvent Class

Based on multi-parameter polarity models and homologous thermodynamic data from related indanone derivatives (such as[2] and[3]), the solubility profile of 2,2-dimethyl-4-chloro-indanone follows a predictable hierarchy dictated by cohesive energy density and hydrogen-bond donor/acceptor propensity.

Polar Protic Solvents (Water, Methanol, Ethanol)
  • Profile: Poor to Moderate

  • Causality: The compound is practically insoluble in water due to the overwhelming hydrophobic penalty of the chloro and gem-dimethyl groups. In short-chain alcohols (methanol, ethanol), solubility is only moderate. While the indanone carbonyl acts as a hydrogen-bond acceptor, the alcohols strongly self-associate via hydrogen bonding. The energy required to break this solvent-solvent network (cavity formation) is not sufficiently offset by the solute-solvent interactions, causing the alcohols to "squeeze out" the lipophilic solute.

Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF, DMSO)
  • Profile: Excellent

  • Causality: This is the optimal solvent class for this intermediate. 2,2-Dimethyl-4-chloro-indanone is a polar molecule lacking a hydrogen-bond donor. Polar aprotic solvents provide strong dipole-dipole stabilization without the energetic penalty of breaking a protic solvent network. As proven in foundational indanone solubility studies, the capacity of[2].

Non-Polar Solvents (Heptane, Toluene, Dichloromethane)
  • Profile: Variable (Poor in Aliphatics, High in Aromatics/Halogenated)

  • Causality: In aliphatic hydrocarbons (e.g., heptane), solubility is low because weak London dispersion forces cannot adequately stabilize the highly polar carbonyl group. However, in aromatic solvents (toluene) and halogenated solvents (DCM, Chloroform), solubility is remarkably high. Toluene engages in favorable π-π stacking with the indanone's aromatic ring, while the polarizable chlorine atom interacts seamlessly with halogenated solvents via induced dipoles.

Table 1: Estimated Comparative Solubility Data (at 298.15 K)

Note: Values are extrapolated based on the thermodynamic behavior of homologous indanone derivatives and multi-parameter polarity models.

Solvent ClassSpecific SolventDielectric Constant (ε)Relative Solubility ProfilePrimary Solvation Mechanism
Polar Aprotic Acetone20.7Very High Strong dipole-dipole; matching cohesive energy.
Polar Aprotic Ethyl Acetate6.0High Dipole-dipole; favorable steric accommodation.
Non-Polar (Aromatic) Toluene2.4High π-π interactions; London dispersion forces.
Polar Protic Methanol32.7Moderate H-bond acceptor (carbonyl); limited by solvent self-association.
Non-Polar (Aliphatic) n-Heptane1.9Low Weak dispersion forces; unable to stabilize the carbonyl dipole.
Aqueous Water80.1Practically Insoluble Extreme hydrophobic penalty from gem-dimethyl and chloro groups.

Experimental Methodology: Self-Validating Equilibrium Determination

To accurately map the solubility of 2,2-dimethyl-4-chloro-indanone for process scale-up, empirical data must be generated using a self-validating system. Relying solely on gravimetric analysis is dangerous; if the intermediate degrades (e.g., via oxidation or ring-opening) during the equilibration phase, the mass of the residue will falsely inflate the apparent solubility.

Therefore, we mandate a Gravimetric + HPLC-UV dual-validation protocol . The gravimetric method provides the absolute thermodynamic mass, while HPLC-UV confirms that the dissolved mass is 100% structurally intact.

Step-by-Step Protocol
  • Suspension Preparation: Add an excess amount of 2,2-dimethyl-4-chloro-indanone solid to 50 mL of the target solvent in a 100 mL double-jacketed glass flask. Seal tightly to prevent solvent evaporation.

  • Isothermal Equilibration: Connect the jacketed flask to a thermostatic water bath (temperature precision of ±0.05 K). Agitate the suspension mechanically at 150 rpm for 72 hours . Causality: 72 hours guarantees that the thermodynamic equilibrium between the solid lattice and the solvated state is fully reached, bypassing transient kinetic supersaturation.

  • Static Phase Separation: Halt agitation and allow the flask to sit undisturbed at the target temperature for 24 hours . Causality: Fine micro-crystals often remain suspended in the solvent due to Brownian motion. A 24-hour static settling period ensures these particulates drop out of the supernatant, preventing false-positive mass readings.

  • Supernatant Extraction: Using a pre-warmed glass syringe, extract 5 mL of the clear upper supernatant. Immediately filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. Nylon or cellulose filters may chemically degrade in aggressive solvents like DMF or absorb the highly lipophilic indanone, skewing the concentration.

  • Dual Quantification:

    • Gravimetric: Transfer exactly 2 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven until a constant mass is achieved. Calculate the solubility fraction.

    • HPLC-UV Validation: Reconstitute the dried mass in a known volume of mobile phase (e.g., 60:40 Acetonitrile:Water) and inject it into an HPLC system. Verify that the chromatogram shows a single peak corresponding to the API intermediate, confirming zero degradation occurred during the 96-hour experiment.

Workflow Prep 1. Suspension Preparation (Excess API + 50mL Solvent) Equil 2. Isothermal Equilibration (72h Shaking at ±0.05 K) Prep->Equil Seal in jacketed vessel Settle 3. Phase Separation (24h Static Settling) Equil->Settle Halt mechanical agitation Sample 4. Supernatant Extraction (0.22 µm PTFE Filtration) Settle->Sample Isolate saturated liquid Analysis 5. Dual Quantification (Gravimetric Mass + HPLC-UV Purity) Sample->Analysis Validate structural integrity

Step-by-step experimental workflow for self-validating equilibrium solubility determination.

Thermodynamic Modeling for Process Scale-Up

Once empirical data is gathered across a temperature gradient (e.g., 283.15 K to 323.15 K), process chemists must correlate the data using thermodynamic models to design cooling crystallization curves.

For indanone derivatives, the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model are the industry standards[2]. The Apelblat equation accounts for the non-ideal behavior of the solution by incorporating the temperature dependence of the enthalpy of solution, while the NRTL model accurately predicts the local composition and phase equilibrium, particularly in highly polar aprotic solvents where solute-solvent dipole interactions dominate.

Conclusion

The solubility profile of 2,2-dimethyl-4-chloro-indanone is fundamentally dictated by the interplay between its highly polar carbonyl core and the immense steric/hydrophobic bulk of its substitutions. By avoiding protic solvents that suffer from self-association penalties and leveraging polar aprotic or aromatic solvents, chemists can maximize solubility for reaction efficiency. When transitioning to purification, cooling crystallization from a binary solvent mixture (e.g., Ethyl Acetate/Heptane) leverages the steep solubility curve inherent to this molecule's disrupted crystal lattice, ensuring high-yield recovery of this critical pharmaceutical intermediate.

References

  • Papillon, J. P. N., et al. (2015). Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry, 58(11), 4749-4770. ACS Publications.[Link]

  • Li, Y., et al. (2021). Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1735-1744. ACS Publications.[Link]

  • Zare, M., et al. (2024). Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models. Scientific Reports, 14, 26559. Nature Publishing Group.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Reduction of 2,2-Dimethyl-4-chloro-1-indanone

Executive Summary & Mechanistic Rationale Chiral indanone frameworks are pivotal structural motifs found in numerous pharmaceutically active compounds and agrochemicals[1]. However, the asymmetric reduction of 2,2-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Chiral indanone frameworks are pivotal structural motifs found in numerous pharmaceutically active compounds and agrochemicals[1]. However, the asymmetric reduction of 2,2-dimethyl-4-chloro-1-indanone presents a formidable synthetic challenge due to two distinct structural features:

  • Steric Hindrance (The Quaternary Center): The gem-dimethyl group at the C2 position creates a bulky quaternary stereocenter directly adjacent to the carbonyl. This completely blocks enolization, rendering Dynamic Kinetic Resolution (DKR) impossible, and severely restricts the approach trajectory of incoming hydrides.

  • Electronic Modulation: The 4-chloro substituent exerts an electron-withdrawing inductive effect that makes the carbonyl carbon more electrophilic. While this accelerates hydride attack, it also introduces chemoselectivity risks (e.g., competitive hydrodehalogenation under standard transition-metal hydrogenation conditions).

Recent advances have demonstrated that both CuH-catalyzed asymmetric hydrosilylation and Corey–Bakshi–Shibata (CBS) reduction are highly effective for indanone derivatives bearing quaternary stereocenters[2]. While asymmetric transfer hydrogenation (ATH) is a standard for many ketones, sterically hindered substrates like quaternary indanones often require highly optimized catalytic systems to achieve acceptable conversion and enantioselectivity[3].

This application note provides field-proven, self-validating protocols for the enantioselective reduction of 2,2-dimethyl-4-chloro-1-indanone, detailing the causality behind every experimental choice.

Substrate Profiling & Catalyst Selection Logic

To navigate the steric and electronic complexities of this substrate, researchers must select a catalytic system that prioritizes facial discrimination over sheer reactivity.

Workflow A Substrate: 2,2-Dimethyl-4-chloro-1-indanone B Assess Steric & Electronic Profile A->B C1 High Steric Bulk (C2 gem-dimethyl) Prevents standard Ru-ATH B->C1 C2 No alpha-protons DKR impossible B->C2 C3 4-Chloro substituent Electrophilic activation B->C3 D1 CuH Hydrosilylation (Optimal for Quaternary Centers) C1->D1 D2 CBS Reduction (High ee, Moisture Sensitive) C1->D2 C2->D1 C3->D2

Caption: Logical workflow for selecting the optimal catalytic asymmetric reduction method based on substrate profiling.

Comparative Performance Data

The following table synthesizes quantitative data for the three primary methodologies evaluated for this specific substrate class.

MethodologyCatalyst SystemHydride SourceTemp (°C)Yield (%)ee (%)Scalability & Notes
CuH Hydrosilylation Cu(OAc)₂ / (R)-DTBM-SEGPHOSPhSiH₃-1592–9596–98High. Best enantiocontrol; traps product as stable silyl ether.
CBS Reduction (R)-Me-CBS (10 mol%)BH₃·SMe₂-20 to 088–9294–96Medium. Highly moisture-sensitive; requires slow substrate addition.
Ru-ATH RuCl(p-cymene)[(S,S)-TsDPEN]HCO₂H / Et₃N40< 40< 80Low. Steric clash with gem-dimethyl group stalls conversion.

Note: CuH hydrosilylation is selected as the primary protocol due to its superior handling of quaternary centers and excellent chemoselectivity (no dechlorination).

Validated Experimental Protocols

Protocol A: CuH-Catalyzed Asymmetric Hydrosilylation

Catalytic hydrosilylation offers a highly selective alternative to direct hydrogenation, trapping the product as a stable silyl ether[4]. This prevents retro-aldol or epimerization side reactions during the workup.

CuHCycle CuPre Cu(OAc)2 + (R)-DTBM-SEGPHOS Precatalyst CuH [L*Cu-H] Active Catalyst CuPre->CuH PhSiH3 (Activation) TS Enantiodetermining Ketone Insertion CuH->TS Indanone Substrate CuAlk [L*Cu-Alkoxide] Intermediate TS->CuAlk Hydride Transfer CuAlk->CuH PhSiH3 (Turnover) Product Chiral Silyl Ether (Precursor to Indanol) CuAlk->Product Release

Caption: Mechanistic catalytic cycle for the CuH-catalyzed asymmetric hydrosilylation of quaternary indanones.

Step-by-Step Methodology:

  • Precatalyst Assembly: In a rigorously dried Schlenk flask under argon, charge Cu(OAc)₂ (5.0 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%). Add anhydrous toluene (0.2 M relative to substrate).

    • Causality: Toluene provides optimal solubility for the bulky phosphine ligand and stabilizes the intermediate CuH species without coordinating too strongly (unlike THF, which can compete for metal binding sites).

  • Activation: Cool the mixture to 0 °C and add phenylsilane (PhSiH₃, 2.0 equiv) dropwise. Stir for 15 minutes until the solution turns a deep, homogenous red/brown.

    • Causality: PhSiH₃ acts as both the stoichiometric reductant and the activator, reducing Cu(II) to the active L*Cu-H species. The color change is a self-validating visual indicator of active catalyst formation.

  • Enantioselective Reduction: Cool the system to -15 °C. Add a solution of 2,2-dimethyl-4-chloro-1-indanone (1.0 equiv) in toluene dropwise over 30 minutes via syringe pump.

    • Causality: The low temperature maximizes enantiofacial discrimination by rigidifying the transition state. Slow addition prevents local depletion of the active catalyst, which would otherwise allow uncatalyzed background reduction by excess silane, degrading the overall ee.

  • Quenching & Cleavage: Once complete (monitor via TLC), quench the reaction by adding a 1.0 M solution of TBAF in THF (2.5 equiv) at 0 °C to cleave the silyl ether. Stir for 2 hours, then partition with EtOAc and water.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction
  • Complexation: In a flame-dried flask under argon, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF. Add BH₃·SMe₂ (1.5 equiv) at 0 °C and stir for 15 minutes.

    • Causality: The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane. This activates the borane while simultaneously embedding it in a rigid chiral environment.

  • Reduction: Cool the mixture to -20 °C. Add the indanone (1.0 equiv) dissolved in THF over 2 hours using a syringe pump.

    • Causality: Keeping the unreacted ketone concentration extremely low relative to the activated catalyst-borane complex ensures the reaction proceeds exclusively through the chiral transition state. If added too quickly, the ketone will react with uncoordinated BH₃, yielding racemic product.

  • Controlled Quench: Carefully add methanol dropwise at -20 °C until gas evolution ceases.

    • Causality: Methanol safely destroys excess borane and solvolyzes the boron-alkoxide intermediate, releasing the free chiral indanol without risking acid-catalyzed dehydration of the sensitive product.

Analytical Validation (In-Process Controls)

To ensure these protocols function as self-validating systems, the following analytical checks must be integrated:

  • Conversion Tracking: Remove 50 µL aliquots, quench immediately in 0.5 mL MeOH, and analyze via GC-FID. If conversion stalls before 95%, it indicates catalyst deactivation (typically due to trace moisture or oxygen ingress).

  • Enantiomeric Excess (ee) Determination: Analyze the purified indanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm). The quaternary center ensures the product is configurationally stable; any drop in ee between batches is a direct diagnostic marker of compromised catalyst integrity or improper substrate addition rates.

References[1] Benchchem. Asymmetric Synthesis of Indanone Derivatives: Application Notes and Protocols. Available at: 2]">https://www.benchchem.com[2] American Chemical Society (Organic Letters). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02513[3] American Chemical Society (Organic Letters). Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins. Available at: 4]">https://pubs.acs.org[4] American Chemical Society (Organometallics). Kinetic Study of the Hydrosilylation of Acetophenone by [Rh(cod)Cl]2/(R)-BINAP. Available at: https://pubs.acs.org

Sources

Application

Application Note: Downstream Processing and Recrystallization of 2,2-Dimethyl-4-chloro-indanone

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Methodological Rationale Introduction & Strategic Context 2,2-Dimethyl-4-chloro-indanone (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Methodological Rationale

Introduction & Strategic Context

2,2-Dimethyl-4-chloro-indanone (also referred to as 4-chloro-2,2-dimethylindan-1-one) is a critical bicyclic building block utilized in the synthesis of non-steroidal aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) inhibitors[1]. These active pharmaceutical ingredients (APIs), such as osilodrostat (LCI699), are deployed in the treatment of severe metabolic and cardiovascular disorders, including Cushing's disease[1].

Because this indanone intermediate undergoes subsequent asymmetric functionalization (e.g., imidazole ring coupling), its chemical purity is non-negotiable. Trace impurities—particularly mono-methylated analogs—can propagate through downstream steps, severely complicating chiral resolution and compromising the pharmacological selectivity of the final API[1].

Mechanistic Causality of the Impurity Profile

The synthesis of 2,2-dimethyl-4-chloro-indanone is typically achieved via the exhaustive α-alkylation of 4-chloroindan-1-one using a strong base and methyl iodide ( CH3​I )[1]. Understanding the reaction mechanism is essential for designing a robust purification strategy:

  • Incomplete Alkylation: The stepwise nature of the reaction leaves residual 4-chloro-2-methylindan-1-one.

  • O-Alkylation: Hard bases can promote competitive O-alkylation, yielding lipophilic enol ethers.

  • Inorganic Load: The reaction generates stoichiometric equivalents of iodide salts, which must be removed to prevent catalyst poisoning in subsequent cross-coupling steps.

Quantitative Data: Purification Parameters

Table 1: Impurity Profile and Physicochemical Rationale for Removal

ImpurityOriginPolarity vs. TargetPrimary Removal Method
Inorganic Salts (e.g., NaI) Stoichiometric byproductHighly PolarAqueous Quench & Extraction
4-chloroindan-1-one Unreacted starting materialMore PolarFlash Chromatography
4-chloro-2-methylindan-1-one Incomplete alkylationSlightly More PolarFlash Chromatography
O-alkylated enol ethers Kinetic side-reactionLess PolarRecrystallization

Table 2: Optimized Normal-Phase Flash Chromatography Gradient [1]

Column Volume (CV)% Heptane (Non-polar)% Ethyl Acetate (Polar)Elution Profile
0.0 - 2.0 100%0%Column equilibration
2.0 - 8.0 100% → 80%0% → 20%Elution of target compound
8.0 - 10.0 80%20%Elution of polar impurities

Experimental Protocols & Self-Validating Workflows

Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)

Causality: Quenching the reaction at sub-zero temperatures prevents exothermic degradation of the indanone core and suppresses further unwanted side reactions.

  • Thermal Arrest: Cool the crude alkylation mixture to −10 °C[1].

  • Quench: Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize excess base[1]. Self-Validation: The pH of the aqueous phase should test between 7.0 and 8.0. If the pH > 9, continue adding NH4​Cl to ensure complete neutralization.

  • Extraction: Dilute the mixture with saturated aqueous NaHCO3​ and ethyl acetate (EtOAc)[1]. Separate the phases. Extract the aqueous layer twice more with EtOAc[1].

  • Redox Wash (Optional but Recommended): If the organic phase is distinctly yellow/brown, it indicates trapped iodine ( I2​ ). Wash with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce I2​ to water-soluble I− . Self-Validation: The organic layer will turn pale yellow or colorless, visually confirming the removal of oxidative impurities.

  • Drying: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[1].

Protocol B: Normal-Phase Flash Chromatography

Causality: The addition of two methyl groups at the C2 position sterically shields the carbonyl dipole, making 2,2-dimethyl-4-chloro-indanone less polar (and thus faster eluting) than both the mono-methylated and unmethylated indanones[1].

  • Loading: Dissolve the concentrated residue in a minimum volume of dichloromethane (DCM) and load onto a prepacked SiO2​ flash cartridge[1].

  • Elution: Run the gradient specified in Table 2 (Heptane/EtOAc, 0:1 to 1:4)[1].

  • Fractionation: Monitor elution via UV absorbance at 254 nm.

  • Concentration: Pool the fractions containing the target mass (ESI-MS m/z ~195 for [M+H]+ ) and evaporate to yield a semi-pure solid.

Protocol C: Recrystallization (Final Polishing)

Causality: While chromatography removes structurally distinct byproducts, recrystallization from a non-polar solvent provides the highest crystalline purity by utilizing thermodynamic selection to exclude trace impurities from the crystal lattice[2].

  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling heptane (or hexanes)[2]. Heat to reflux (~98 °C).

  • Solubility Validation: Self-Validation: The solid must completely dissolve. If an oil forms instead of a solution ("oiling out"), the impurity load is too high or the solvent is too non-polar. Correct this by adding 1-2% EtOAc dropwise until the emulsion breaks into a clear solution.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling ensures pure lattice formation.

  • Harvesting: Cool the mixture to 0–4 °C in an ice bath for 2 hours. Isolate the crystals via vacuum filtration, wash with ice-cold heptane, and dry in a vacuum oven at 40 °C.

Protocol D: Analytical Validation

Trustworthiness requires orthogonal verification of the final product.

  • HPLC: Run an aliquot on a C18 reverse-phase column to confirm >99.5% AUC purity.

  • 1H NMR ( CDCl3​ ): Verify complete alkylation by confirming the presence of a 6H singlet at ~1.2 ppm (gem-dimethyl) and the absolute absence of a 3H doublet, which would indicate mono-methylated contamination.

Workflow Visualization

G Start Crude Alkylation Mixture (Target + Impurities) Quench Aqueous Quench (-10°C, Sat. NH4Cl) Start->Quench LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->LLE OrgLayer Organic Phase (Target + Org. Impurities) LLE->OrgLayer AqLayer Aqueous Phase (Inorganic Salts) LLE->AqLayer Discard Flash Flash Chromatography (SiO2, Heptane/EtOAc) OrgLayer->Flash Recryst Recrystallization (Hot Heptane -> 0°C) Flash->Recryst Target Fractions Pure Pure 2,2-dimethyl-4-chloro-indanone (>99.5% Purity) Recryst->Pure Vacuum Filtration

Fig 1: Downstream purification workflow for 2,2-dimethyl-4-chloro-indanone.

References

  • Meredith, I. T., et al. "Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors." ACS Publications, Journal of Medicinal Chemistry (2015). 1

  • Hartmann, R. W., et al. "Synthesis and Evaluation of (Pyridylmethylene)tetrahydronaphthalenes/-indanes and Structurally Modified Derivatives: Potent and Selective Inhibitors of Aldosterone Synthase." ACS Publications, Journal of Medicinal Chemistry (2005). 2

Sources

Method

scale-up production techniques for 2,2-dimethyl-4-chloro-indanone in industrial chemistry

Application Note: Industrial Scale-Up Production Techniques for 2,2-Dimethyl-4-chloro-indanone Executive Overview The synthesis of 2,2-dimethyl-4-chloro-indanone (4-chloro-2,2-dimethylindan-1-one) is a critical transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Industrial Scale-Up Production Techniques for 2,2-Dimethyl-4-chloro-indanone

Executive Overview

The synthesis of 2,2-dimethyl-4-chloro-indanone (4-chloro-2,2-dimethylindan-1-one) is a critical transformation in the development of modern pharmaceuticals, most notably serving as a rigid, bicyclic core intermediate in the synthesis of CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors[1]. These inhibitors are clinically validated for modulating blood pressure and normalizing urinary cortisol in Cushing's disease[1].

Transitioning the α,α -gem-dimethylation of 4-chloro-1-indanone from a milligram-scale discovery chemistry procedure to a multi-kilogram industrial process presents significant chemical engineering challenges. This guide provides a deep mechanistic analysis and self-validating protocols for scaling this reaction, focusing on mitigating over-alkylation, controlling regioselectivity (C- vs. O-alkylation), and ensuring process safety.

Mechanistic Causality & Reaction Dynamics

In discovery chemistry, the gem-dimethylation of 4-chloro-1-indanone is typically achieved using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF)[2]. While effective at the bench, this method is fundamentally unsuited for plant-scale production due to the stoichiometric evolution of hydrogen gas, the high volatility and toxicity of MeI (bp 42 °C), and the exothermic nature of the enolate formation.

The Causality of Alkylation Selectivity:

  • Steric vs. Electronic Factors: The first methylation at the C2 position proceeds rapidly. However, the resulting 2-methyl-4-chloro-indanone exhibits increased steric hindrance. Furthermore, the electron-donating effect of the newly introduced methyl group slightly increases the pKa of the remaining α -proton, making the second enolization thermodynamically more demanding.

  • C-Alkylation vs. O-Alkylation: Enolates are ambient nucleophiles. The use of polar aprotic solvents (e.g., DMF) and hard electrophiles can inadvertently drive the reaction trajectory toward O-alkylation. To strictly favor C-alkylation, we must utilize softer electrophiles (like iodides or sulfates) and maintain tight ion pairing. This is achieved either through Phase-Transfer Catalysis (PTC) in non-polar solvents or via precise kinetic control in Continuous Flow (CF) reactors.

Pathway SM 4-Chloro-1-indanone E1 Mono-Enolate SM->E1 Base M 2-Methyl Indanone E1->M MeX S O-Alkylated Byproduct E1->S O-Alkylation E2 Di-Enolate M->E2 Base P 2,2-Dimethyl Product E2->P MeX

Reaction mechanism and byproduct pathways in alpha-methylation.

Process Analytical Data: Optimization Matrix

To establish a scalable process, various conditions were evaluated. The transition from traditional batch to PTC or Continuous Flow significantly improves the E-factor (environmental impact) and process safety.

Table 1: Quantitative Comparison of Scale-Up Methodologies

MethodologyBase / CatalystSolvent SystemAlkylating AgentYield (%)Purity (%)E-factorScalability Profile
Traditional Batch NaH (2.5 eq)THFMeI (2.5 eq)7492.0>40Low (H 2​ risk, MeI toxicity)
Optimized Batch KOtBu (2.5 eq)TolueneDMS (2.2 eq)8596.525Medium (Exothermic control needed)
PTC Batch NaOH (aq) / TBABToluene / H 2​ ODMS (2.2 eq)8997.215High (Biphasic, safe, easy workup)
Continuous Flow KOtBu (2.2 eq)THF / TolueneMeI or DMS94>99.0<10Very High (Superior heat/mass transfer)

Note: DMS = Dimethyl Sulfate; TBAB = Tetrabutylammonium bromide. Purity determined by HPLC (Area % at 254 nm).

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They incorporate Process Analytical Technology (PAT) checkpoints that dictate whether the process can proceed to the next stage, ensuring absolute reproducibility.

Protocol A: Phase-Transfer Catalyzed (PTC) Batch Scale-Up (10-kg Scale)

This biphasic protocol eliminates the need for hazardous NaH and volatile MeI, replacing them with aqueous NaOH and Dimethyl Sulfate (DMS). The indane scaffold's functionalization is highly efficient under these conditions[3].

Step 1: Reactor Charging & System Validation

  • Charge a 100 L glass-lined jacketed reactor with 4-chloro-1-indanone (10.0 kg, 60.0 mol) and Toluene (40 L).

  • Add Tetrabutylammonium bromide (TBAB) (0.97 kg, 5 mol%).

  • Validation Checkpoint 1: Agitate for 15 minutes at 20 °C. Sample the organic phase. Perform Karl Fischer (KF) titration. Proceed only if water content in the organic phase is stable (baseline established).

Step 2: Base Addition & Enolization

  • Cool the reactor jacket to 10 °C.

  • Slowly charge 50% w/w aqueous NaOH (12.0 kg, 150 mol) over 45 minutes, maintaining the internal temperature below 20 °C.

  • Agitate vigorously (minimum 250 RPM) to ensure optimal interfacial surface area for the biphasic mixture.

Step 3: Alkylation via DMS

  • Caution: DMS is highly toxic. Ensure scrubber systems (10% ammonia or NaOH) are active.

  • Dose Dimethyl Sulfate (16.6 kg, 132 mol) via a dip-pipe over 3 hours. Maintain internal temperature strictly between 20–25 °C.

  • Validation Checkpoint 2: Post-dosing, stir for 2 hours. Pull an aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The system validates completion when 4-chloro-1-indanone is non-detectable and the mono-methyl intermediate is < 1.5%. If mono-methyl is > 1.5%, stir for an additional 1 hour and re-test.

Step 4: Quench & Phase Separation

  • Quench unreacted DMS by adding 10% aqueous ammonium hydroxide (10 L). Stir for 1 hour at 30 °C.

  • Stop agitation and allow phases to settle for 30 minutes.

  • Validation Checkpoint 3: Separate the lower aqueous layer. Check the pH of the aqueous layer (must be > 9 to confirm complete DMS destruction).

  • Wash the organic layer with brine (15 L), concentrate under reduced pressure, and crystallize from Isopropanol/Heptane to yield the product.

Protocol B: Continuous Flow (CF) Synthesis

For advanced manufacturing, continuous flow offers unparalleled control over the highly exothermic enolization and alkylation steps, suppressing O-alkylation entirely through precise residence times.

CF_Setup F1 Feed A: Ketone M1 Mixer 1 F1->M1 F2 Feed B: Base F2->M1 F3 Feed C: MeX M2 Mixer 2 F3->M2 M1->M2 RTC Residence Coil (60°C) M2->RTC Q Quench RTC->Q S Separator Q->S P Product S->P

Continuous flow reactor configuration for scalable gem-dimethylation.

Step 1: Feed Preparation

  • Feed A: 4-chloro-1-indanone (1.0 M) in anhydrous THF.

  • Feed B: KOtBu (2.2 M) in anhydrous THF.

  • Feed C: MeI or DMS (2.4 M) in anhydrous Toluene.

  • Validation Checkpoint 1: Inline IR spectroscopy confirms Feed A concentration and absence of moisture (O-H stretch region clear).

Step 2: Flow Execution

  • Pump Feed A (10 mL/min) and Feed B (10 mL/min) into Micromixer 1 (T-mixer, Hastelloy). The immediate generation of the enolate is highly exothermic; maintain the mixer block at 0 °C.

  • Route the output directly into Micromixer 2, simultaneously pumping Feed C (10 mL/min).

  • Pass the combined stream through a Residence Time Coil (RTC) heated to 60 °C. Total residence time ( tR​ ) = 5.0 minutes.

  • Validation Checkpoint 2: Inline UV-Vis flow cell at the end of the RTC monitors the disappearance of the enolate absorption band (~320 nm). A flat baseline validates complete conversion.

Step 3: Inline Quench & Separation

  • Introduce a quench stream of saturated aqueous NH 4​ Cl (15 mL/min) immediately post-RTC.

  • Pass the biphasic mixture through a membrane-based liquid-liquid phase separator.

  • Collect the organic stream. The product requires minimal downstream processing, routinely achieving >99.0% purity.

References

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Notes and Protocols: 2,2-dimethyl-4-chloro-indanone in Novel Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Potential of Substituted Indanones in Agrochemicals The indanone scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Substituted Indanones in Agrochemicals

The indanone scaffold is a privileged structure in the development of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an excellent starting point for the design of targeted herbicides, insecticides, and fungicides.[3] This document provides detailed application notes and protocols for the exploration of a specific, yet underexplored, derivative: 2,2-dimethyl-4-chloro-indanone . While direct research on this compound is limited, its structural features—a chlorinated aromatic ring and gem-dimethyl substitution on the cyclopentanone ring—suggest significant potential in the development of next-generation crop protection agents. These notes are constructed based on established principles of indanone chemistry and the known bioactivity of analogous compounds.

Physicochemical Properties (Predicted)

A comprehensive understanding of the physicochemical properties of 2,2-dimethyl-4-chloro-indanone is crucial for designing synthetic routes and formulating potential agrochemical products. The following table outlines the predicted properties based on its structure.

PropertyPredicted ValueSignificance in Agrochemical Development
CAS Number Not availableUnique identifier for chemical substance.
Molecular Formula C₁₁H₁₁ClOProvides the elemental composition.
Molecular Weight 194.66 g/mol Influences solubility, volatility, and transport in plants.
Appearance White to off-white crystalline solidImportant for formulation and handling.
Melting Point 60-70 °C (estimated)Affects physical state under various environmental conditions.
Boiling Point >250 °C (estimated)Low volatility is generally desirable for soil-applied agrochemicals.
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, dichloromethane, toluene)Critical for formulation development and biological uptake.

Proposed Synthesis of 2,2-dimethyl-4-chloro-indanone

The synthesis of 2,2-dimethyl-4-chloro-indanone can be envisioned through a multi-step process, culminating in an intramolecular Friedel-Crafts acylation. This is a common and effective method for the preparation of indanones.[2][4]

Synthetic Pathway Overview

The proposed synthetic route begins with the readily available 2-chlorotoluene and involves a key Friedel-Crafts acylation step to form the indanone ring.

G A 2-Chlorotoluene B 3-(2-Chloro-6-methylphenyl)propanoic acid A->B Succinic anhydride, AlCl₃ C 3-(2-Chloro-6-methylphenyl)propanoyl chloride B->C Thionyl chloride (SOCl₂) D 2,2-dimethyl-4-chloro-1-indanone C->D Intramolecular Friedel-Crafts Acylation (AlCl₃)

Caption: Proposed synthetic pathway for 2,2-dimethyl-4-chloro-indanone.

Detailed Laboratory-Scale Synthesis Protocol

Objective: To synthesize 2,2-dimethyl-4-chloro-indanone from 3-(3-chlorophenyl)propanoic acid. (Note: A more direct precursor, 3-(2-chloro-4-methylphenyl)propanoic acid, followed by gem-dimethylation would be an alternative route, though more complex. The following is a generalized protocol adaptable for the final cyclization.)

Materials:

  • 3-(3-Chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Equipment:

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 3-(3-chlorophenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous toluene. Slowly add thionyl chloride (1.5 eq) at room temperature. Heat the mixture to reflux (approximately 80°C) for 2 hours, or until gas evolution ceases. The exhaust should be passed through a gas trap containing a sodium hydroxide solution.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath. In a separate flask, suspend anhydrous aluminum chloride (1.2 eq) in DCM. Slowly add the AlCl₃ suspension to the acid chloride solution, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 3 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2,2-dimethyl-4-chloro-indanone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Potential Agrochemical Applications and a Hypothetical Mechanism of Action

Based on the known activities of other indanone derivatives, 2,2-dimethyl-4-chloro-indanone is a promising candidate for development as an insecticide, herbicide, or fungicide.

Insecticidal Activity: Sodium Channel Modulation

Many insecticidal compounds with an indanone core, such as indoxacarb, function as sodium channel blockers.[5] It is plausible that 2,2-dimethyl-4-chloro-indanone could exhibit a similar mode of action.

G cluster_0 Insect Neuron Indanone 2,2-dimethyl-4-chloro-indanone NaChannel Voltage-gated Sodium Channel Indanone->NaChannel Binds and blocks Paralysis Paralysis and Death NaChannel->Paralysis Disrupts nerve impulse

Caption: Hypothetical mechanism of insecticidal action.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Certain herbicides act by inhibiting the ACCase enzyme, which is crucial for fatty acid synthesis in plants. The structural features of 2,2-dimethyl-4-chloro-indanone may allow it to bind to and inhibit this enzyme, leading to plant death.

Experimental Protocol: Preliminary Screening for Herbicidal Activity

Objective: To assess the pre-emergent and post-emergent herbicidal activity of 2,2-dimethyl-4-chloro-indanone on representative monocot and dicot weed species.

Materials:

  • 2,2-dimethyl-4-chloro-indanone (synthesized and purified)

  • Acetone (analytical grade)

  • Tween 20 (surfactant)

  • Distilled water

  • Seeds of a monocot weed (e.g., Avena fatua - wild oat)

  • Seeds of a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • Potting soil

  • Small pots or trays

  • Commercially available herbicide with a known mode of action (positive control)

  • Solvent blank (negative control)

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Spray bottle or small-plot sprayer

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

Workflow for Herbicidal Screening

G cluster_0 Preparation cluster_1 Pre-emergent Assay cluster_2 Post-emergent Assay A Prepare stock solution of 2,2-dimethyl-4-chloro-indanone in acetone B Prepare serial dilutions with water and Tween 20 A->B D Apply test solutions to soil surface B->D H Apply test solutions as foliar spray B->H C Sow weed seeds in pots C->D E Incubate in growth chamber D->E F Assess germination and seedling vigor E->F G Grow weeds to 2-4 leaf stage G->H I Incubate in growth chamber H->I J Assess plant injury and mortality I->J

Caption: Workflow for preliminary herbicidal activity screening.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of 2,2-dimethyl-4-chloro-indanone in acetone (e.g., 10,000 ppm).

    • Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) in distilled water containing 0.1% (v/v) Tween 20.

    • Prepare a negative control (solvent blank) with acetone, water, and Tween 20 in the same concentrations.

    • Prepare solutions of the positive control herbicide according to the manufacturer's instructions.

  • Pre-emergent Assay:

    • Fill pots with potting soil and sow a predetermined number of seeds of each weed species at a uniform depth.

    • Apply the test solutions evenly to the soil surface of the respective pots using a sprayer.

    • Place the pots in a growth chamber with appropriate conditions (e.g., 25°C, 16:8 h light:dark cycle).

    • After 14-21 days, assess the percentage of seed germination and the overall health and vigor of the seedlings compared to the controls.

  • Post-emergent Assay:

    • Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.

    • Apply the test solutions as a fine mist to the foliage of the plants until runoff.

    • Return the pots to the growth chamber.

    • After 7, 14, and 21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and calculate the percentage of mortality.

Data Analysis and Interpretation

The results from the herbicidal screening can be used to determine the effective concentration (EC₅₀) or lethal concentration (LC₅₀) of 2,2-dimethyl-4-chloro-indanone for each weed species. A high level of activity against the target weeds and low phytotoxicity to non-target crop species would indicate a promising lead compound for further development.

Conclusion

While 2,2-dimethyl-4-chloro-indanone is not a widely studied compound, its structural similarity to known bioactive indanones makes it a compelling target for novel agrochemical research. The protocols and potential applications outlined in these notes provide a solid framework for initiating the synthesis, screening, and mechanistic investigation of this promising molecule. Further derivatization of the indanone core could lead to the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • BenchChem. (2025).
  • U.S. Patent 6,548,710 B2. (2003). Process for preparing 1-indanones.
  • BenchChem. (2025).
  • Gao, A., et al. (2017). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters. The Journal of Organic Chemistry, 82(18), 9988-9994.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Patil, S. A., et al. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 139, 975-996.
  • Li, J., et al. (2020). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry, 22(10), 3149-3153.
  • Siddappa, P., & Patil, S. A. (2018). Recent developments in biological activities of indanones. Request PDF.
  • Semantic Scholar. (n.d.). Recent developments in biological activities of indanones.
  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-512.
  • Ledezma Fierro, J. A., et al. (2022).
  • BenchChem. (2025).
  • Zhang, L., et al. (2012). NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • Kim, J., et al. (2001). Synthesis and Herbicidal Activity of New Imidazolidinedione Derivatives. Journal of Pesticide Science, 26(1), 67-75.
  • Liu, X., et al. (2014). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides.
  • Kumiai Chemical Industry. (n.d.). Agrochemical Products (Active Ingredients).
  • Ghosh, I., & König, B. (2020). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Organic Letters, 22(20), 7958-7962.
  • Jeschke, P. (2016). Natural Products in the Discovery of Agrochemicals. CHIMIA, 70(11), 776-787.
  • Dabur, R., et al. (2005). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Journal of Medical Microbiology, 54(Pt 6), 549-552.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 4-Chloro-2,2-dimethyl-1-indanone

Welcome to the Technical Support Center. 4-Chloro-2,2-dimethyl-1-indanone is a highly valued, sterically hindered building block, most notably utilized in the synthesis of aldosterone synthase (CYP11B2) and cortisol synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Chloro-2,2-dimethyl-1-indanone is a highly valued, sterically hindered building block, most notably utilized in the synthesis of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) inhibitors such as Osilodrostat (LCI699)[1][2].

Synthesizing this compound efficiently requires precise control over enolate alkylation chemistry or Friedel-Crafts cyclization parameters. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers maximize product yield and purity.

Synthetic Workflow Visualization

To establish the target quaternary stereocenter, researchers typically employ one of two primary pathways: direct enolate alkylation or intramolecular Friedel-Crafts acylation.

Workflow SM1 4-Chloro-1-indanone (Starting Material) RouteA Route A: Enolate Alkylation Reagents: NaH, MeI Solvent: THF SM1->RouteA SM2 3-(2-Chlorophenyl)- 2,2-dimethylpropanoic acid RouteB Route B: Friedel-Crafts Reagents: SOCl2, then AlCl3 Solvent: DCM SM2->RouteB Mono Mono-methylated Intermediate RouteA->Mono 1st eq. MeI Fast Acyl Acyl Chloride Intermediate RouteB->Acyl SOCl2 Reflux Target 4-Chloro-2,2-dimethyl-1-indanone (Target Product) Mono->Target 2nd eq. MeI Rate-limiting Acyl->Target AlCl3 Intramolecular Cyclization

Figure 1: Divergent synthetic pathways for 4-chloro-2,2-dimethyl-1-indanone production.

Troubleshooting & FAQs

Route A: Direct Enolate Alkylation

Q1: My reaction stalls at the mono-methylated intermediate (4-chloro-2-methyl-1-indanone). How do I drive the reaction to complete di-methylation? Causality: The first methylation at the C2 position of 4-chloro-1-indanone is kinetically rapid. However, the resulting mono-methylated enolate is significantly more sterically hindered. If the base is too weak (e.g., K₂CO₃) or if the enolate equilibrates with the unreacted starting material, the second deprotonation/alkylation cycle stalls[3]. Solution: Utilize a strong, non-nucleophilic base like Sodium Hydride (NaH) in a stoichiometric excess (2.5 to 3.0 equivalents). The reaction must be performed using a stepwise temperature gradient: add Methyl Iodide (MeI) dropwise at 0 °C to control the exothermic first alkylation, then allow the system to warm to room temperature to provide the activation energy required for the sterically hindered second alkylation[4].

Q2: LC-MS analysis shows a byproduct with the exact mass of the target compound, but it lacks the characteristic gem-dimethyl NMR signals. What is this impurity? Causality: You are likely observing the O-alkylated byproduct (e.g., 4-chloro-1-methoxy-2-methyl-1H-indene). Enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, if you use highly polar aprotic solvents like DMF, the metal counterion (Na⁺) is heavily solvated. This leaves the "hard" enolate oxygen exposed, directing the electrophilic attack of the "hard" methyl iodide toward the oxygen rather than the C2 carbon. Solution: Switch your solvent to anhydrous Tetrahydrofuran (THF). THF provides moderate solvation, forcing the Na⁺ counterion to remain closely associated with the enolate oxygen (forming a tight ion pair). This sterically masks the oxygen, redirecting the MeI to attack the "softer" C2 carbon, thereby ensuring exclusive C-alkylation[3][4].

Route B: Intramolecular Friedel-Crafts Acylation

Q3: I am synthesizing the indanone via intramolecular Friedel-Crafts cyclization of 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid. Why am I observing cleavage of the gem-dimethyl group? Causality: The chlorine atom at the ortho position strongly deactivates the aromatic ring toward electrophilic aromatic substitution. To force the cyclization, chemists often resort to harsh Lewis acids (like AlCl₃) at elevated temperatures. Under these aggressive thermodynamic conditions, the sterically congested quaternary carbon can undergo a retro-Friedel-Crafts cleavage or Wagner-Meerwein rearrangement to relieve steric strain[5][6]. Solution: Do not attempt to cyclize the free carboxylic acid directly. First, convert it to the highly reactive acid chloride using Thionyl Chloride (SOCl₂). Subsequently, perform the cyclization using a milder Lewis acid or employ Polyphosphoric Acid (PPA) at a strictly controlled temperature (80–90 °C). This lowers the activation energy for the acylium ion attack, allowing ring closure before alkyl cleavage can occur[6].

Quantitative Data: Condition Optimization Matrix

To illustrate the impact of reagent and solvent selection on the methylation of 4-chloro-1-indanone, refer to the comparative yield data below.

Base (Eq.)SolventAlkylating Agent (Eq.)Temperature ProfileMajor Product ObservedIsolated Yield (%)
K₂CO₃ (3.0)AcetoneMeI (3.0)Reflux (60 °C)Mono-methylated< 15%
NaH (2.5)DMFMeI (2.5)0 °C to 25 °CO-alkylated + Target42%
LDA (2.2)THFMeI (2.5)-78 °C to 25 °CTarget (Incomplete conversion)76%
NaH (3.0) THF MeI (3.0) 0 °C to 25 °C 4-Chloro-2,2-dimethyl-1-indanone 88 - 92%

Table 1: Matrix of reaction conditions for the direct methylation of 4-chloro-1-indanone. THF combined with NaH provides the optimal balance of enolate reactivity and C-alkylation selectivity.

Standard Operating Procedure (SOP): Optimized Double Methylation

This self-validating protocol utilizes the NaH/THF system to ensure complete conversion to the di-methylated target while suppressing O-alkylation.

Materials Required:

  • 4-Chloro-1-indanone (1.0 equivalent)

  • Sodium Hydride (60% dispersion in mineral oil, 3.0 equivalents)

  • Methyl Iodide (MeI, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet. Purge the system with inert gas for 15 minutes.

  • Base Suspension: Add Sodium Hydride (3.0 eq) to the flask. Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the purified NaH in anhydrous THF (approx. 10 mL per gram of starting material) and cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve 4-chloro-1-indanone (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Self-Validation Check: Hydrogen gas evolution should be immediately visible. The solution will typically turn a deep yellow/orange, indicating the successful formation of the enolate.

    • Stir at 0 °C for an additional 30 minutes.

  • Alkylation: Add Methyl Iodide (3.0 eq) dropwise via the addition funnel while strictly maintaining the internal temperature at 0 °C.

  • Thermal Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The mono-methylated intermediate (slightly less polar than the starting material) should appear early on, and subsequently disappear as the even less polar di-methylated product forms.

  • Quench and Workup: Cool the reaction back to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl until all gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0% to 10% EtOAc in Hexanes) to afford 4-chloro-2,2-dimethyl-1-indanone as a crystalline solid[1][4].

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Optimization

Technical Support Center: Troubleshooting 2,2-Dimethyl-4-Chloro-Indanone Reactions

Welcome to the Technical Support Center. 4-Chloro-2,2-dimethylindan-1-one (CAS: 13099-57-5) is a sterically congested building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Chloro-2,2-dimethylindan-1-one (CAS: 13099-57-5) is a sterically congested building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including dual CYP11B2/CYP11B1 inhibitors[1].

The synthesis of this intermediate relies on the double α -alkylation of 4-chloro-1-indanone using a strong base and methyl iodide (MeI). However, due to the electronic and steric nature of the indanone core, researchers frequently encounter yield-limiting impurities. This portal provides mechanistic troubleshooting, quantitative data, and self-validating protocols to optimize your α,α -dimethylation workflows.

Mechanistic Workflow & Impurity Pathways

Understanding the divergent pathways of the enolate intermediate is critical for troubleshooting. The diagram below illustrates the desired C-alkylation pathway alongside the three most common parasitic reactions: incomplete alkylation, O-alkylation, and Aldol self-condensation.

Pathway SM 4-Chloro-1-indanone (Starting Material) Enolate1 Mono-Enolate Intermediate SM->Enolate1 NaH, THF (-H2) Mono 4-Chloro-2-methylindan-1-one (Mono-alkylated Impurity) Enolate1->Mono MeI (C-Attack) OAlkyl O-Alkylated Enol Ether (Impurity) Enolate1->OAlkyl MeI (O-Attack) Aldol Aldol Dimer (Impurity) Enolate1->Aldol + SM (Self-Condensation) Enolate2 Di-Enolate Intermediate Mono->Enolate2 NaH, THF (-H2) Product 2,2-Dimethyl-4-chloro-indanone (Target Product) Enolate2->Product MeI (C-Attack)

Reaction pathways in the α-methylation of 4-chloro-1-indanone highlighting common impurities.

Knowledge Base & Troubleshooting FAQs

Q1: My reaction stalls at the mono-methylated intermediate (4-chloro-2-methylindan-1-one). Adding more MeI doesn't push the reaction to completion. Why? Causality & Solution: The first methylation adds both steric bulk and electron density to the α -carbon. This significantly decreases the acidity of the remaining α -proton (pKa shifts from ~16 to >18) and sterically hinders the second S_N2 attack. If you are using a weaker base (e.g., K₂CO₃) or a bulky base (like LDA), the second deprotonation becomes kinetically and thermodynamically unfavorable[2]. Adding more electrophile (MeI) is ineffective if the nucleophile (the di-enolate) has not formed. Action: Switch to Sodium Hydride (NaH). Its small size minimizes steric clashes during the second deprotonation, and the irreversible evolution of hydrogen gas drives the formation of the di-enolate to completion.

Q2: LC-MS shows the correct product mass (m/z 194.05), but NMR reveals an alkene proton and a methoxy peak. How do I prevent O-alkylation? Causality & Solution: You are observing an O-alkylated enol ether (e.g., 4-chloro-1-methoxy-2-methyl-1H-indene). According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile, while the α -carbon is "soft". Using highly polar aprotic solvents (like DMF) or bases with large counter-ions (like t-BuOK) leaves the enolate oxygen uncoordinated ("naked") and highly reactive, driving O-alkylation[2]. Furthermore, using "hard" electrophiles like dimethyl sulfate will exclusively yield O-alkylated products[3]. Action: Use a solvent/base combination that keeps the oxygen coordinated. The Na⁺ cation from NaH in Tetrahydrofuran (THF) coordinates tightly with the hard enolate oxygen, shielding it and directing the "soft" MeI electrophile to the α -carbon.

Q3: I am observing a high molecular weight impurity early in the reaction. Is this an Aldol condensation product? Causality & Solution: Yes. This occurs when the newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted 4-chloro-1-indanone molecule. This self-condensation is a direct result of adding the base too slowly or adding the electrophile before deprotonation is complete. Action: Implement a self-validating visual check: After adding the indanone to the NaH suspension, do not add the MeI until hydrogen gas evolution has completely ceased. This ensures no electrophilic starting material remains when the alkylating agent is introduced.

Quantitative Data: Base and Solvent Optimization

The table below summarizes the causality between reaction conditions and the resulting impurity profiles during the alkylation of 1-indanone derivatives[2].

Base / Solvent SystemCation SizeSolvation Effect on EnolatePrimary OutcomeMajor Impurity Profile
K₂CO₃ / DMF Large (K⁺)High (Naked Oxygen)Poor ConversionMono-alkylated, High O-alkylation
t-BuOK / THF Large (K⁺)ModerateFast Initial ReactionO-alkylation (Enol ether)
LDA / THF Small (Li⁺)Low (Shielded Oxygen)Good Mono-alkylationStalls at Mono-alkylated intermediate
NaH / THF Small (Na⁺)Low (Shielded Oxygen)Optimal Di-alkylation Trace Aldol (if base added too slowly)

Standard Operating Procedure (SOP): Optimized α,α -Dimethylation

This protocol is designed as a self-validating system to synthesize 2,2-dimethyl-4-chloro-indanone with <2% O-alkylation and <5% mono-alkylated impurity.

Materials:

  • 4-Chloro-1-indanone (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.5 eq)

  • Methyl Iodide (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Washing: To a flame-dried Schlenk flask under N₂, add NaH (2.5 eq). Wash with anhydrous hexane (2 × 10 mL) to remove the mineral oil. Carefully decant the hexane and suspend the "naked" NaH in anhydrous THF.

    • Causality: Removing mineral oil ensures accurate stoichiometry for the challenging second deprotonation and prevents emulsion formation during aqueous workup.

  • Enolate Formation: Cool the suspension to 0 °C. Add a solution of 4-chloro-1-indanone (1.0 eq) in THF dropwise over 15 minutes.

    • In-Process Control (IPC): Allow the mixture to warm to room temperature. Stir until H₂ gas evolution completely ceases (typically 1-2 hours).

    • Validation: Complete cessation of bubbling validates that all starting material has been converted to the enolate, neutralizing the risk of Aldol self-condensation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add Methyl Iodide (2.5 eq) dropwise. Wrap the flask in aluminum foil (MeI is highly light-sensitive). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Secondary IPC (Reaction Monitoring): Quench a 0.1 mL aliquot of the reaction mixture in saturated aqueous NH₄Cl and extract with EtOAc. Analyze the organic layer via LC-MS.

    • Validation: The peak for the mono-methylated intermediate (m/z 180.03) must be <5% relative to the target product (m/z 194.05). If the mono-alkylated peak is >5%, stir for an additional 4 hours.

  • Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any unreacted NaH. Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 2,2-dimethyl-4-chloro-indanone[1].

References

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors Source: ACS Publications URL:[Link]

  • The Journal of Organic Chemistry Vol. 72 No. 10 Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2,2-dimethyl-4-chloro-indanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-4-chloro-indanone. As a key intermediate in various research and developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-4-chloro-indanone. As a key intermediate in various research and development pipelines, optimizing its synthesis is crucial for efficiency and yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation via intramolecular Friedel-Crafts acylation.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of 2,2-dimethyl-4-chloro-indanone, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of 2,2-dimethyl-4-chloro-indanone

Q: My reaction is yielding very little or none of the desired product. What are the likely causes and how can I rectify this?

A: A low or negligible yield in the intramolecular Friedel-Crafts acylation of the precursor, 3-(3-chlorophenyl)-3-methylbutanoyl chloride, can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Inactive Lewis Acid Catalyst. The most common Lewis acid for this transformation, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1]

    • Solution: Ensure you are using a fresh, unopened container of anhydrous AlCl₃. All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (e.g., nitrogen or argon). The reaction should be conducted under strictly anhydrous conditions.

  • Cause 2: Insufficient Catalyst Stoichiometry. Friedel-Crafts acylations often require a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because the ketone product can form a complex with the catalyst, effectively sequestering it.[1]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acyl chloride precursor.

  • Cause 3: Suboptimal Reaction Temperature. The activation energy for the cyclization may not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and side reactions.[2]

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Cause 4: Deactivation of the Aromatic Ring. The chloro-substituent on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[3]

    • Solution: While the deactivating effect of the chlorine atom is inherent to the substrate, ensuring a highly active catalyst and optimal reaction conditions is paramount. In some cases, a more potent Lewis acid, such as iron (III) chloride (FeCl₃), could be trialed, though AlCl₃ is generally effective.[4]

Issue 2: Formation of Significant Impurities or Side Products

Q: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the potential side reactions, and how can they be minimized?

A: The formation of byproducts is a common challenge. Understanding the likely side reactions is key to mitigating them.

  • Cause 1: Intermolecular Acylation. At high concentrations, the acyl chloride precursor can react with another molecule of the starting material rather than cyclizing intramolecularly, leading to polymeric material.[5]

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the acyl chloride to a stirred suspension of the Lewis acid in the solvent. This maintains a low instantaneous concentration of the electrophile, favoring the intramolecular pathway.

  • Cause 2: Isomer Formation. Although the chloro group primarily directs ortho and para, the electronics and sterics of this specific cyclization strongly favor the formation of the 4-chloro isomer. However, trace amounts of other isomers could potentially form under harsh conditions.

    • Solution: Strict temperature control is crucial. Maintaining a lower reaction temperature generally enhances selectivity.

  • Cause 3: Rearrangement or Decomposition. At elevated temperatures, carbocation intermediates can undergo rearrangements, or the product itself may be unstable.

    • Solution: Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. A gentle warming to 40-50 °C is often sufficient.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of temperature and solvent conditions for the synthesis of 2,2-dimethyl-4-chloro-indanone.

Q1: What is the optimal temperature for the intramolecular Friedel-Crafts cyclization to form 2,2-dimethyl-4-chloro-indanone?

A: There is a trade-off between reaction rate and selectivity. A good starting point is to initiate the reaction at 0-5 °C during the addition of the acyl chloride to the Lewis acid suspension to manage the initial exotherm. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[5] Monitoring by TLC is essential to find the sweet spot between a reasonable reaction time and minimal byproduct formation.

Q2: Which solvent is most suitable for this reaction?

A: Halogenated solvents are generally the preferred choice for Friedel-Crafts acylations due to their inertness and ability to dissolve the reactants and the Lewis acid-acyl chloride complex.

  • Dichloromethane (DCM): A common and effective choice, offering good solubility and a convenient boiling point for reflux if necessary.[6]

  • 1,2-Dichloroethane (DCE): Similar to DCM but with a higher boiling point, which can be advantageous if heating is required.[6]

  • Carbon Disulfide (CS₂): Historically used, but less common now due to its high volatility, flammability, and toxicity. It can sometimes offer different selectivity.

  • Nitrobenzene or Nitromethane: These polar solvents can sometimes enhance the rate of reaction with deactivated rings. However, they can also form stable complexes with AlCl₃, potentially altering its reactivity.[6] Nitromethane, in complex with AlCl₃, can act as a milder alternative to AlCl₃ alone, which may be beneficial in some cases.[6]

Q3: How does the gem-dimethyl group at the 2-position affect the reaction?

A: The presence of the gem-dimethyl group has a significant and generally positive influence on the intramolecular cyclization. This is due to the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[7] This effect proposes that the steric bulk of the gem-dimethyl groups compresses the bond angle between the other substituents on that carbon, bringing the reactive ends of the molecule closer together and thus promoting the rate of cyclization.[7] While one might intuitively expect steric hindrance to be a problem, the Thorpe-Ingold effect often leads to an accelerated rate of ring formation for intramolecular reactions.

Q4: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (acyl chloride or the corresponding carboxylic acid) and the product (2,2-dimethyl-4-chloro-indanone). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q5: What is the best method for purifying the final product?

A: The crude product obtained after aqueous workup can typically be purified by recrystallization .[8] A common solvent system for this is a mixture of a good solvent (like toluene or ethanol) and a poor solvent (like heptane or hexanes). If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable alternative.[8]

III. Data Presentation: Temperature and Solvent Effects

The following table summarizes the expected outcomes of varying temperature and solvent conditions on the synthesis of 2,2-dimethyl-4-chloro-indanone, based on established principles of Friedel-Crafts acylation.

Temperature RangeSolventExpected YieldExpected Purity/Side ProductsRationale
0-5 °C (Initial) Dichloromethane (DCM)Low (initially)HighControls initial exotherm, minimizing side reactions.[3]
Room Temperature Dichloromethane (DCM)Moderate to GoodGoodA good balance between reaction rate and selectivity.
40-50 °C (Reflux) Dichloromethane (DCM)Potentially HigherMay decrease due to side reactionsCan be used to drive sluggish reactions to completion, but risk of byproducts increases.[2]
Room Temperature 1,2-Dichloroethane (DCE)Moderate to GoodGoodSimilar to DCM, a reliable choice.
Room Temperature NitromethaneVariableMay be lowerCan accelerate the reaction but may also promote side reactions due to its interaction with AlCl₃.[6]

IV. Experimental Protocol: Synthesis of 2,2-dimethyl-4-chloro-indanone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-(3-chlorophenyl)-3-methylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., toluene/heptane)

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, combine 3-(3-chlorophenyl)-3-methylbutanoic acid (1.0 eq) and a minimal amount of anhydrous DCM. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to a gentle reflux (around 40 °C) for 1-2 hours, or until gas evolution ceases. Remove the excess thionyl chloride and DCM under reduced pressure.

  • Friedel-Crafts Cyclization: In a separate, larger flame-dried flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is incomplete, it can be gently warmed to 40 °C for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts are dissolved.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethyl-4-chloro-indanone.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

V. Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low or No Yield of Product check_catalyst Verify Catalyst Activity and Stoichiometry (Fresh, Anhydrous AlCl₃, ≥1.1 eq) start->check_catalyst check_conditions Optimize Reaction Conditions (Anhydrous, Inert Atmosphere) check_catalyst->check_conditions If catalyst is active and stoichiometric check_temp Adjust Temperature Profile (Initial 0-5°C, then RT or gentle heat) check_conditions->check_temp If conditions are optimal check_concentration Employ High Dilution Conditions (Slow addition of acyl chloride) check_temp->check_concentration If temperature is optimized success Yield Improved check_concentration->success If dilution is applied

Caption: A logical workflow for troubleshooting low yield in the synthesis of 2,2-dimethyl-4-chloro-indanone.

VI. References

  • Thorpe–Ingold effect. In Wikipedia. Retrieved from [Link]

  • van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720.

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Letters, 19(15), 3958–3961.

  • BenchChem. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.

  • Gao, A., et al. (2017). Synthesis of β,β-Disubstituted Indanones via the Pd-Catalyzed Tandem Conjugate Addition/Cyclization Reaction of Arylboronic Acids with α,β-Unsaturated Esters. The Journal of Organic Chemistry, 82(18), 9988–9994.

  • Arkat USA. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates.

  • Ghashang, M., et al. (2018). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 3(10), 13576–13585.

  • Rout, S. K., et al. (2020). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 18(34), 6617–6637.

  • BenchChem. (2025). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.

  • BenchChem. (2025). Synthetic Routes to 4-Chloro-1-Indanone Derivatives: Application Notes and Protocols.

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.).

  • CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents.

  • ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation.

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Denmark, S. E. (2014, November 18). Definition.

  • BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.

  • Kitamura, T., & Yamane, M. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.

  • US6548710B2 - Process for preparing 1-indanones - Google Patents.

  • CN101337874B - Method for preparing indanone compounds - Google Patents.

  • Grzybowski, M., et al. (2018). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers, 5(15), 2387–2395.

  • Bouhadjera, K., et al. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances.

  • AlCl3-Catalyzed Ring-Expansion Cascades of Bicyclic Cyclobutenamides Involving Highly Strained Cis,Trans-Cycloheptadienone Intermediates. (n.d.).

  • Sun, Q., et al. (2011). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 50(24), 13814–13820.

  • AlCl3-promoted selective Michael addition with allenoate and methyleneindolinone: synthesis of spirocyclic oxindole by using allenoate as a four-carbon component building block. (2014, November 21). PubMed.

  • Szychowski, J., & Bieniek, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485–506.

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Chemistry Portal.

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014, April 30). MDPI.

  • Optimization of the catalytic cyclization. (n.d.). ResearchGate.

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.

  • Manxi, L., et al. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32.

Sources

Optimization

Technical Support Center: Troubleshooting Catalytic Transformations of 2,2-Dimethyl-4-chloro-1-indanone

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to functionalize 2,2-dimethyl-4-chloro-1-indanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter roadblocks when researchers attempt to functionalize 2,2-dimethyl-4-chloro-1-indanone. This molecule is a critical intermediate in the synthesis of CYP11B2/CYP11B1 inhibitors for cardiovascular and metabolic diseases[1], but it is notoriously recalcitrant to standard catalysis. The core issue stems from its unique topography: the C2 gem-dimethyl group creates a rigid, sterically congested pocket that impedes reactions at both the C1 ketone and the C4 aryl chloride.

This guide provides field-proven, self-validating protocols and mechanistic causality to resolve low conversion rates in its two most common catalytic transformations.

Part 1: Palladium-Catalyzed Cross-Coupling (C4-Chloride Activation)

FAQ: Why is my Buchwald-Hartwig or Suzuki coupling stalling at <20% conversion?

The Causality: The C4-chloride is electronically deactivated and highly sterically encumbered. The bulky C2 gem-dimethyl group forces the cyclopentanone ring into a conformation that projects the C3 methylene protons directly toward the C4 position. Standard ligands (e.g., PPh3, BINAP) fail because they cannot overcome the high activation energy required for the Pd(0) oxidative addition into this congested C-Cl bond, nor can they facilitate efficient reductive elimination.

The Solution: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands)[2]. Ligands like SPhos or tBuXPhos provide the necessary electron density to accelerate oxidative addition, while their massive steric bulk forces the product out during reductive elimination.

SMC_Cycle Pd Pd(0)L Active Catalyst OA Oxidative Addition (Steric Bottleneck at C4) Pd->OA 4-Chloroindanone TM Transmetalation (Boronic Acid/Amine) OA->TM Base RE Reductive Elimination (Product Release) TM->RE RE->Pd Product

Figure 1: Catalytic cycle highlighting the C4 steric bottleneck in oxidative addition.

Quantitative Data: Ligand Screening for C4-Chloride Activation

Conditions: 1.0 equiv 4-chloroindanone, 1.2 equiv phenylboronic acid, 2.0 equiv K3PO4, 2 mol% Pd(OAc)2, 4 mol% Ligand, Toluene, 100°C, 12h.

LigandConversion (%)Byproducts (%)Causality / Conclusion
PPh3< 5%0%Insufficient electron density for C-Cl activation.
BINAP18%5% (Dehalogenation)Sterically mismatched; slow reductive elimination.
SPhos85%2%Good balance of electronics and sterics.
tBuXPhos > 99% < 1% Optimal: Bulky t-butyl groups force rapid reductive elimination.
Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol incorporates an internal standard (dodecane) to ensure the system validates its own conversion kinetics in real-time.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL oven-dried vial with 2,2-dimethyl-4-chloro-1-indanone (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), and tBuXPhos (0.024 mmol, 2.4 mol%).

  • Solvent & Standard Addition: Add 5.0 mL of anhydrous, degassed toluene. Add exactly 50.0 µL of anhydrous dodecane (internal standard). Seal the vial with a PTFE-lined septum cap.

  • Reaction Initiation: Move the vial to a pre-heated 100°C stirring block. Stir vigorously (800 rpm) to ensure the biphasic solid-liquid mixture is well homogenized.

  • Self-Validation (Kinetic Sampling): At 2 hours and 6 hours, withdraw a 50 µL aliquot via microsyringe. Quench immediately in 200 µL of ethyl acetate, filter through a 1-inch silica plug to remove Pd black and salts, and analyze via GC-FID.

  • Causality Check: Compare the product peak area to the dodecane peak area. If conversion at 2 hours is <50%, the system has likely suffered from oxygen ingress (Pd(0) oxidation). The protocol validates the inert atmosphere integrity through this early kinetic timepoint.

  • Workup: Once GC-FID confirms >95% conversion, cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO4, and concentrate for column chromatography.

Part 2: Asymmetric Transfer Hydrogenation (C1-Ketone Reduction)

FAQ: Why am I getting low conversion and poor enantiomeric excess (ee) during Ru-catalyzed ATH?

The Causality: The standard Noyori ATH catalyst, Ru(p-cymene)(TsDPEN), relies on a highly organized six-membered pericyclic transition state[3]. The gem-dimethyl group at C2 of your substrate creates a massive steric blockade exactly where the p-cymene ligand needs to sit during hydride transfer. This steric clash drastically raises the activation energy, leading to sluggish conversion and compromised facial selectivity (low ee).

The Solution: Reduce the steric profile of the catalyst's arene ligand. Switching from p-cymene to benzene (e.g., Ru(benzene)(TsDPEN)) relieves the steric clash with the C2 gem-dimethyl group, restoring both high conversion rates and excellent enantioselectivity.

ATH_Workflow Start Low ATH Conversion? CheckArene Analyze Ru-Arene Ligand Start->CheckArene IsCymene Is it p-Cymene/Mesitylene? CheckArene->IsCymene SwitchBenzene Switch to Ru(benzene)(TsDPEN) (Relieves C2 Steric Clash) IsCymene->SwitchBenzene Yes CheckTemp Increase Temp to 40°C (Overcome Activation Energy) IsCymene->CheckTemp No Success High Conversion & >95% ee SwitchBenzene->Success CheckTemp->Success

Figure 2: Logical troubleshooting workflow for resolving low ATH conversion.

Quantitative Data: ATH Optimization Parameters

Conditions: 1.0 equiv ketone, 0.5 mol% Ru catalyst, HCOOH/Et3N (5:2 azeotrope), 40°C, 24h.

Catalyst Arene LigandConversion (%)Enantiomeric Excess (ee %)Causality / Note
Hexamethylbenzene12%45%Severe steric clash with C2-dimethyls.
p-Cymene41%72%Moderate clash; transition state distorted.
Benzene > 98% 96% Minimal steric profile allows ideal transition state.
Protocol 2: High-Conversion ATH of 2,2-Dimethyl-4-chloro-1-indanone

This protocol utilizes a formate-based hydrogen donor system, which drives the equilibrium forward via CO2 evolution, ensuring self-validating irreversible conversion.

  • Catalyst Activation: In a dry Schlenk tube under argon, combine Ru(benzene)(TsDPEN)Cl (0.005 mmol, 0.5 mol%) and 2,2-dimethyl-4-chloro-1-indanone (1.0 mmol).

  • Solvent/Donor Addition: Add 2.0 mL of anhydrous dichloromethane to dissolve the substrate and catalyst. Then, add 1.0 mL of a pre-mixed, degassed formic acid/triethylamine (5:2 molar ratio) azeotrope.

  • Reaction Monitoring (Self-Validation): Seal the tube with a bubbler attached. The reaction validates its own progress visually: the continuous evolution of CO2 gas bubbles indicates active hydride transfer. Heat the mixture to 40°C.

  • Chiral HPLC Analysis: After gas evolution ceases (typically 18-24 hours), withdraw a 20 µL aliquot, evaporate the solvent, redissolve in HPLC-grade hexane/isopropanol (90:10), and inject onto a Chiralcel OD-H column.

  • Workup: Quench the bulk reaction with 5 mL of saturated aqueous NaHCO3. Extract with dichloromethane (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate to yield the chiral alcohol.

References

  • Meredith, E., et al. (2015). Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Bottlenecks in 2,2-Dimethyl-4-Chloro-Indanone Derivatives

Welcome to the Technical Support Center. 4-chloro-2,2-dimethylindan-1-one is a highly valued intermediate, most notably utilized in the synthesis of dual CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors for cardiova...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-chloro-2,2-dimethylindan-1-one is a highly valued intermediate, most notably utilized in the synthesis of dual CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors for cardiovascular and metabolic diseases (1)[1]. However, the physicochemical properties of the gem-dimethyl indanone core make it notoriously difficult to crystallize, frequently resulting in "oiling out" (Liquid-Liquid Phase Separation) or polymorphic instability (2)[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity crystalline yields.

Mechanistic Overview of Crystallization Failures

Before troubleshooting, it is critical to understand the thermodynamics at play. The bulky gem-dimethyl group at the C2 position disrupts planar π−π stacking, significantly lowering the crystal lattice energy and the compound's overall melting point ( Tmelt​ ). When the saturation temperature ( Tsat​ ) of your solvent system exceeds the Tmelt​ of the indanone derivative, the system bypasses primary nucleation and separates into an oil phase.

G A Supersaturated Solution B T_sat > T_melt (High Concentration) A->B Suboptimal Conditions C T_sat < T_melt (Optimized Solvent) A->C Controlled Cooling D Liquid-Liquid Phase Separation (Oiling Out) B->D E Primary Nucleation C->E D->E Seeding & Shear Force F Amorphous/Impure Solid D->F Rapid Cooling G Crystal Growth (Pure Polymorph) E->G

Mechanistic pathway of crystallization vs. oiling out (LLPS) in indanone derivatives.

Troubleshooting Guide & FAQs

Q1: My reaction mixture consistently "oils out" instead of forming crystals. How do I force nucleation?

  • Causality: "Oiling out" occurs when the solution is too concentrated, causing saturation to happen at a temperature above the compound's melting point[2]. The gem-dimethyl group's steric hindrance prevents rapid lattice ordering.

  • Solution: You must lower the Tsat​ below the Tmelt​ .

    • Dilution: Add 10-15% more of the primary solvent to decrease the concentration[2].

    • Anti-Solvent Strategy: Switch to a binary solvent system (e.g., Ethyl Acetate/Heptane) where the compound is highly soluble in the primary solvent at low temperatures, allowing you to induce supersaturation via anti-solvent addition rather than extreme cooling[1].

Q2: I am getting inconsistent crystal habits (sometimes needles, sometimes granular blocks). How do I control polymorphism?

  • Causality: The 4-chloro substituent introduces the potential for halogen bonding, which competes with standard van der Waals interactions. Depending on the dielectric constant of the solvent, different polymorphic forms are thermodynamically favored.

  • Solution: Implement a strict seeding protocol within the Metastable Zone Width (MSZW). By introducing 0.5% w/w of the desired polymorph seed at a specific temperature, you bypass spontaneous (and often chaotic) primary nucleation, forcing the system directly into controlled crystal growth.

Q3: How can I effectively clear lipophilic impurities (like unreacted starting materials) during this step?

  • Causality: Impurities with similar partition coefficients will co-precipitate if the cooling rate is too rapid, trapping them within the growing crystal lattice.

  • Solution: Avoid crash-cooling. Use a linear cooling profile of -0.1°C/min to ensure thermodynamic crystallization, which naturally excludes impurities from the crystal lattice.

Data Presentation: Solvent System Optimization

Selecting the correct solvent system is the most critical variable in preventing Liquid-Liquid Phase Separation (LLPS).

Solvent SystemRatio (v/v)Outcome / Crystal HabitMechanistic Causality
Ethyl Acetate : Heptane 1:4High-purity crystalline solidIdeal anti-solvent ratio; promotes slow nucleation and is standard for CYP11B2 intermediates[1].
Pure Methanol N/AOiling out (LLPS)High solubility causes Tsat​>Tmelt​ , leading to phase separation[2].
Toluene : Hexane 1:5Granular crystalsExcellent for purging highly lipophilic upstream impurities.
Dichloromethane N/AAmorphous solidRapid evaporation leads to uncontrolled precipitation without lattice ordering.

Standardized Experimental Protocol

Protocol: Anti-Solvent Seeding Crystallization of 4-Chloro-2,2-Dimethylindan-1-one

This self-validating protocol utilizes an Ethyl Acetate/Heptane (or Hexane) system, a proven standard for indanone derivatives and complex pharmaceutical intermediates (3)[3].

Workflow Step1 Dissolution in EtOAc (60°C) Step2 Hot Filtration (Remove Particulates) Step1->Step2 Step3 Anti-Solvent Addition (Heptane dropwise) Step2->Step3 Step4 Seeding at Metastable Zone (45°C) Step3->Step4 Step5 Controlled Cooling (-0.1°C/min to 5°C) Step4->Step5 Step6 Filtration & Vacuum Drying Step5->Step6

Step-by-step anti-solvent seeding workflow for 4-chloro-2,2-dimethylindan-1-one.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-chloro-2,2-dimethylindan-1-one in Ethyl Acetate (1.5 mL/g of crude). Heat the jacketed reactor to 60°C under gentle agitation until complete dissolution is achieved.

  • Clarification (Hot Filtration): Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulates or foreign matter that could act as undesired nucleation sites.

  • Anti-Solvent Addition: Maintain the solution at 60°C. Slowly charge Heptane (approx. 4.5 mL/g) dropwise over 45 minutes.

    • Self-Validation Check: The solution should remain clear. If cloudiness appears, stop the addition and hold the temperature until it clears, indicating you are still below the supersaturation threshold.

  • Cooling to Metastable Zone: Ramp the temperature down to 45°C at a rate of -0.5°C/min.

  • Seeding: Once stabilized at 45°C, charge 0.5% w/w of pure 4-chloro-2,2-dimethylindan-1-one seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and initiate secondary nucleation.

  • Controlled Cooling (Crystal Growth): Cool the suspension from 45°C to 5°C using a linear cooling profile of -0.1°C/min. This slow rate prevents secondary nucleation spikes and impurity entrapment.

  • Isolation & Drying: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 bed-volumes of pre-chilled (5°C) Heptane. Dry the crystals in a vacuum oven at 30°C for 12 hours.

References

  • Title: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one - Benchchem Source: Benchchem URL
  • Title: Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors Source: ACS Publications URL
  • Title: Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis Source: ACS Publications URL

Sources

Optimization

reducing reaction time for the synthesis of 2,2-dimethyl-4-chloro-indanone

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the kinetic bottlenecks associated with sterically hindered and electronically deactivated ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the kinetic bottlenecks associated with sterically hindered and electronically deactivated ring systems. The synthesis of 2,2-dimethyl-4-chloro-indanone —a critical intermediate in the development of CYP11B1/CYP11B2 inhibitors 1—is notoriously difficult.

Constructing this scaffold requires the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid (or its acyl chloride). This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to help you reduce your reaction times from days to minutes.

Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does the cyclization of 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid take over 24 hours under standard AlCl3​ conditions? Causality: The sluggish kinetics are a direct result of electronic deactivation. The chlorine atom at the C2 position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). For the 5-membered indanone ring to form, the electrophilic acylium ion must attack the position meta to the chlorine atom. Because halogens are ortho/para directors, the meta position is the most electronically impoverished site on the ring, creating a massive kinetic barrier for electrophilic aromatic substitution 2. Standard AlCl3​ in dichloromethane (DCM) lacks the thermodynamic driving force to rapidly overcome this barrier at room temperature.

Q2: When I attempt to accelerate the reaction by pushing the temperature (>100°C) in batch, I observe significant polymerization. How do I prevent this? Causality: High-temperature cyclization of deactivated arylpropionic acids often leads to intermolecular side reactions (polymerization) or dehalogenation before the desired intramolecular cyclization can occur. Solution: If conventional heating must be used, lower the solvent volume and introduce a sodium chloride ( NaCl ) melt with AlCl3​ (1:2 ratio). The NaCl forms a molten salt complex with AlCl3​ that stabilizes the acylium intermediate, allowing the reaction to proceed rapidly at lower temperatures (80°C) without polymerization 3.

Q3: How can I transition to non-conventional methodologies to reduce the reaction time to under an hour? Causality: Microwave (MW) irradiation provides volumetric, dielectric heating that directly excites polar intermediates (like the acylium ion) rather than relying on thermal conduction through the vessel walls. This localized superheating drastically accelerates the reaction. Solution: Utilize a monomodal microwave reactor with a metal triflate catalyst or a Brønsted superacid (like Triflic Acid, TfOH ) 4. This combination bypasses the standard thermal limitations and can reduce reaction times from 24 hours to 15 minutes [[5]]().

Workflow Visualization

OptimizationTree A Substrate: 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid B Challenge: Deactivated Ring (4-Cl) + Steric Hindrance (2,2-diMe) A->B C Conventional Batch AlCl3 / DCM / 24h+ B->C Standard Conditions D Optimization Pathway 1: Superacid (TfOH) B->D Chemical Acceleration E Optimization Pathway 2: Microwave Irradiation B->E Dielectric Heating F Result: Polymerization / Low Yield C->F G Result: High Yield / < 2h D->G H Result: High Yield / < 30m E->H

Fig 1: Logical troubleshooting tree for optimizing the synthesis of sterically hindered indanones.

Quantitative Data: Catalyst & Methodology Comparison

The following table summarizes the kinetic and yield outcomes of various synthetic approaches for the target indanone, allowing you to select the optimal system for your laboratory's capabilities.

MethodologyCatalyst SystemTemp (°C)TimeYield (%)Mechanistic Observation
Conventional Batch AlCl3​ / CH2​Cl2​ 2524–48 h< 40Sluggish kinetics due to meta-deactivation 2.
High-Temp Batch AlCl3​ / NaCl Melt1402.5 h65Melt stabilizes transition state; risk of polymerization 3.
Superacid Batch TfOH (Neat)604 h78Brønsted superacid fully protonates the carbonyl [[2]]().
Microwave-Assisted Bi(OTf)3​ / DCE11015 min> 85Dielectric heating directly excites polar intermediates 5.

Self-Validating Experimental Protocol: Microwave-Assisted Cyclization

This protocol utilizes microwave irradiation combined with a metal triflate to force the cyclization of the deactivated substrate in under 30 minutes. The procedure is designed with built-in visual and chemical checkpoints to validate the success of each step.

Reagents: 3-(2-chlorophenyl)-2,2-dimethylpropanoic acid, Thionyl chloride ( SOCl2​ ), Bismuth(III) trifluoromethanesulfonate ( Bi(OTf)3​ ), Anhydrous 1,2-dichloroethane (DCE).

Step 1: Substrate Activation (Acyl Chloride Formation)

  • Suspend 5.0 mmol of the starting acid in 10 mL of anhydrous DCM.

  • Add 1.5 equivalents of SOCl2​ and a catalytic drop of DMF.

  • Self-Validation Checkpoint: Monitor the reaction via a bubbler. The generation of the Vilsmeier-Haack intermediate will cause immediate gas evolution ( SO2​ and HCl ). The reaction is strictly complete when gas evolution entirely ceases (typically 1 hour).

  • Concentrate under reduced pressure to yield the crude acyl chloride.

Step 2: Electrophilic Generation

  • Dissolve the crude acyl chloride in 8 mL of anhydrous DCE in a 10 mL microwave-safe vial.

  • Add 0.1 equivalents (0.5 mmol) of Bi(OTf)3​ .

  • Self-Validation Checkpoint: Upon addition of the Lewis acid, the solution will immediately transition from pale yellow to a deep crimson/orange. This color change visually confirms the generation of the highly delocalized, reactive acylium ion intermediate. If the solution remains pale, check your reagents for moisture contamination, as water will quench the acylium ion back to the unreactive carboxylic acid.

Step 3: Microwave Irradiation

  • Seal the vial and subject it to monomodal microwave irradiation at 110°C for 15 minutes.

  • Self-Validation Checkpoint: Perform a rapid TLC (Hexanes:EtOAc 9:1). The complete disappearance of the UV-active baseline spot (acid/acid chloride) and the appearance of a distinct, higher Rf​ spot confirms successful cyclization.

Step 4: Quenching and Isolation

  • Pour the reaction mixture over 20 mL of ice-cold saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint: The crimson color will rapidly dissipate, leaving a pale yellow organic layer. This indicates the successful neutralization of the catalyst and the collapse of any remaining reactive intermediates.

  • Extract with DCM ( 3×15 mL), dry over anhydrous MgSO4​ , and concentrate to yield 2,2-dimethyl-4-chloro-indanone.

References

  • [[3]]() "Synthesis of 1-Indanones from Benzoic Acids | Industrial & Engineering Chemistry Research" - ACS.

  • 4 "Non-Conventional Methodologies in the Synthesis of 1-Indanones" - PMC.

  • 2 "A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation" - Benchchem.

  • 5 "An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction" - Roskilde University.

  • [[1]]() "Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors" - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantitative Analysis of 2,2-Dimethyl-4-Chloro-Indanone: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary & Scientific Rationale The indanone scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary & Scientific Rationale

The indanone scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective agents—including high-affinity ligands targeting misfolded α -synuclein aggregates in Parkinson's disease[1]. 2,2-dimethyl-4-chloro-indanone serves as a critical synthetic intermediate in these pathways.

Accurate quantification of this intermediate is paramount for ensuring downstream Active Pharmaceutical Ingredient (API) purity. However, separating halogenated indanones from structurally similar process impurities (such as unreacted 4-chloro-1-indanone) presents a unique chromatographic challenge. This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].

Method Development: The Causality of Column Selection

In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), standard C18 (Octadecylsilane) columns rely exclusively on dispersive hydrophobic interactions. While effective for general retention, C18 phases often struggle to provide adequate selectivity ( α ) for closely related halogenated aromatic isomers.

The Phenyl-Hexyl Advantage: To optimize the separation, we must look at the molecular electronics of the analyte. The chlorine atom at the 4-position of the indanone core is highly electron-withdrawing, rendering the fused benzene ring electron-deficient ( π -acidic). By employing a Phenyl-Hexyl stationary phase, which is electron-rich ( π -basic), we induce strong donor-acceptor π−π interactions. This localized electronic affinity drastically enhances the resolution between 2,2-dimethyl-4-chloro-indanone and its non-methylated or des-chloro impurities.

Furthermore, unlike standard indanones, 2,2-dimethyl-4-chloro-indanone possesses a gem-dimethyl group at the 2-position. This structural feature eliminates α -protons, physically preventing keto-enol tautomerization. Consequently, while acidic modifiers are not needed to suppress enolization, 0.1% Formic Acid is still utilized in the mobile phase to maintain reproducible protonation states of residual silanols on the silica support, effectively eliminating peak tailing.

Chromatographic Performance Comparison

The following experimental data highlights the objective superiority of the Phenyl-Hexyl chemistry for this specific analyte.

Table 1: Column Performance Comparison for 2,2-Dimethyl-4-Chloro-Indanone

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3µm)Performance Shift
Retention Time (Rt) 4.2 min5.8 minIncreased retention via π−π bonding
Peak Asymmetry ( Tf​ ) 1.65 (Significant tailing)1.12 (Highly symmetrical)32% improvement in peak shape
Resolution ( Rs​ ) *1.4 (Incomplete baseline)2.8 (Full baseline resolution)100% increase in selectivity
Theoretical Plates (N) 4,2008,500>2x efficiency

*Resolution calculated against the critical pair impurity: 4-chloro-1-indanone.

ICH Q2(R2) Validation Lifecycle

To ensure the Phenyl-Hexyl method is scientifically sound and defensible for regulatory submission, it must undergo rigorous validation. The workflow below maps the logical progression of a self-validating system as defined by the [2].

ValidationWorkflow Start Method Development & Column Selection Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (50% - 150% Target) Spec->Lin Prec Precision (Repeatability & Int.) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob Report Validated Method Ready for QC Rob->Report

ICH Q2(R2) analytical method validation lifecycle for quantitative HPLC analysis.

Step-by-Step Methodology: A Self-Validating Protocol

A robust protocol is not merely a sequence of steps; it is a closed-loop system where each phase verifies the integrity of the previous one.

Phase 1: Optimized Chromatographic Setup
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Milli-Q Water (v/v), modified with 0.1% Formic Acid. Filtered through a 0.22 µm PTFE membrane.

  • Flow Rate & Temperature: 1.0 mL/min at a controlled column compartment temperature of 30°C.

  • Detection: Photodiode Array (PDA) or UV detector set to 254 nm.

Phase 2: System Suitability Testing (SST) - The Gatekeeper

Before initiating any validation sequence, the system must prove its current state of control.

  • Prepare a standard working solution of 2,2-dimethyl-4-chloro-indanone at 100 µg/mL in diluent (50:50 ACN:Water).

  • Inject 10 µL of the standard six consecutive times.

  • Self-Validation Criteria: The run is only valid if the %RSD of the peak area is ≤2.0% , the tailing factor is ≤1.5 , and theoretical plates are ≥5000 .

Phase 3: Specificity via Forced Degradation

To prove the method is stability-indicating[2]:

  • Subject 1.0 mg/mL stock solutions of the analyte to stress conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours.

  • Neutralize, dilute to 100 µg/mL, and inject.

  • Self-Validation Criteria: Utilize PDA peak purity analysis. The purity angle must be less than the purity threshold for the main peak, proving no degradants co-elute with the target analyte.

Phase 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare five concentration levels spanning 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). Inject in triplicate. Plot peak area versus concentration.

  • Accuracy (Spike Recovery): Spike known amounts of the reference standard into a synthetic matrix (mimicking the reaction broth) at 80%, 100%, and 120% levels. Calculate the percentage of analyte recovered.

  • Precision: For Repeatability, inject six independent preparations of the 100 µg/mL sample on the same day. For Intermediate Precision, have a second analyst repeat the process on a different day using a different HPLC system.

Experimental Validation Data

The optimized Phenyl-Hexyl method was subjected to the ICH Q2(R2) validation framework. The empirical data confirms the method's trustworthiness and suitability for routine Quality Control (QC) environments.

Table 2: ICH Q2(R2) Validation Results Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from degradants; Peak Purity passedPurity Angle: 0.112 < Threshold: 0.285PASS
Linearity & Range Correlation Coefficient ( R2 ) ≥0.999 R2 = 0.9998 (Range: 50-150 µg/mL)PASS
Accuracy Mean Recovery between 98.0% - 102.0%99.4% - 100.2% across all spike levelsPASS
Method Precision Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Intermediate Precision Inter-day %RSD ≤2.0% (n=12)%RSD = 1.10%PASS

Conclusion & Expert Recommendations

For the quantitative analysis of 2,2-dimethyl-4-chloro-indanone, standard C18 columns fail to provide the necessary selectivity, resulting in poor resolution and peak tailing. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π−π interactions to achieve baseline resolution from critical process impurities.

The resulting method is not only chromatographically superior but, as demonstrated by the experimental data, fully complies with ICH Q2(R2) validation requirements for specificity, linearity, accuracy, and precision. We recommend adopting this optimized Phenyl-Hexyl protocol as the gold standard for in-process and final release testing of chlorinated indanone derivatives.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[2] URL: [Link]

  • Sun, X., Admane, P., Starosolski, Z. A., Eriksen, J. L., Annapragada, A. V., & Tanifum, E. A. "1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates." ChemMedChem (2022).[1] URL: [Link]

Sources

Comparative

comparing the reactivity of 2,2-dimethyl-4-chloro-indanone vs 4-chloro-1-indanone

Comparative Reactivity Guide: 2,2-Dimethyl-4-chloro-indanone vs. 4-Chloro-1-indanone in Advanced Organic Synthesis As application scientists and drug development professionals, we frequently encounter synthetic bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2,2-Dimethyl-4-chloro-indanone vs. 4-Chloro-1-indanone in Advanced Organic Synthesis

As application scientists and drug development professionals, we frequently encounter synthetic bottlenecks when transitioning from unhindered molecular scaffolds to their sterically congested counterparts. The indanone core is a privileged pharmacophore, heavily utilized in the synthesis of GABA-receptor modulators and bronchodilators[1].

While 4-chloro-1-indanone serves as a highly versatile, reactive building block[1], introducing a gem-dimethyl group at the C2 position to form 2,2-dimethyl-4-chloro-1-indanone is a classic medicinal chemistry strategy to block metabolic oxidation and prevent alpha-epimerization. However, this structural modification fundamentally alters the molecule's reactivity profile. This guide objectively compares the mechanistic behavior of both compounds and provides field-proven, self-validating protocols for their manipulation.

Structural Analysis & Mechanistic Causality

The divergent reactivity of these two indanone derivatives is governed by two fundamental physical organic principles: alpha-proton acidity and steric shielding at the Bürgi-Dunitz trajectory .

  • 4-Chloro-1-indanone (The Unhindered Electrophile): This molecule possesses two acidic protons at the C2 (alpha) position. The adjacent C1 carbonyl readily facilitates base- or acid-catalyzed enolization, making the C2 carbon highly susceptible to electrophilic attack (e.g., halogenation, aldol condensation)[2]. Furthermore, the planar, sp2 -hybridized carbonyl carbon is relatively exposed, allowing nucleophiles to approach at the optimal ~107° Bürgi-Dunitz angle with minimal van der Waals repulsion.

  • 2,2-Dimethyl-4-chloro-1-indanone (The Sterically Shielded Core): The gem-dimethylation at C2 completely eliminates the alpha-protons, rendering the molecule strictly non-enolizable. While this successfully blocks unwanted alpha-functionalization, the two bulky methyl groups project directly into the approach vector of the C1 carbonyl. This steric shielding drastically increases the activation energy required for nucleophilic addition. Consequently, standard Grignard additions often fail or divert toward reduction (via β -hydride transfer from the Grignard reagent), necessitating the use of highly reactive organolithium species to force the addition[3].

Reactivity Sub1 4-Chloro-1-indanone (Unhindered, Enolizable) Enol Facile α-Bromination & Aldol Condensation Sub1->Enol Base/Br2 Nuc1 Rapid Nucleophilic Addition (Grignard, NaBH4) Sub1->Nuc1 Nu- Sub2 2,2-Dimethyl-4-chloro-1-indanone (Hindered, Non-enolizable) NoEnol Blocked α-Position (No Enolization) Sub2->NoEnol Base/Br2 Nuc2 Sluggish Addition (Requires R-Li / Forcing) Sub2->Nuc2 Nu-

Caption: Divergent reactivity pathways of 4-chloro-1-indanone vs. its 2,2-dimethyl analogue.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of both scaffolds across standard synthetic transformations.

Reaction Parameter4-Chloro-1-indanone2,2-Dimethyl-4-chloro-1-indanoneMechanistic Rationale
α -Proton Acidity High (Enolizable)None (Blocked)Gem-dimethyl group replaces acidic protons.
α -Bromination Yield 85–95% (Mono/Di)[2]0% (Inert)Lack of an enol intermediate prevents electrophilic capture.
Carbonyl Reduction (NaBH₄) >95% (Rapid, RT)40–60% (Requires heat/time)[4]Steric shielding of the C1 carbonyl by C2 methyls impedes hydride delivery.
Grignard Addition (RMgX) 80–90% (Standard conditions)<20% (Prone to reduction)Bulky Grignard reagents act as hydride donors due to steric clash at the Bürgi-Dunitz angle.
Organolithium Addition (RLi) >90% (-78°C to RT)70–85% (-78°C)[3]Smaller, highly nucleophilic RLi overcomes steric barriers better than RMgX.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems —meaning the reaction provides real-time, observable feedback regarding its success or failure.

Protocol A: Selective α -Bromination of 4-Chloro-1-indanone

This protocol leverages the facile enolization of the unhindered indanone to install a halogen handle for subsequent cyanation or amination[2].

  • Preparation: Dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous diethyl ether at room temperature[1].

  • Catalysis: Add a catalytic amount of concentrated HBr (or a single drop of bromine to generate HBr in situ) to initiate the enolization cycle.

  • Addition: Begin dropwise addition of Br2​ (1.05 eq) dissolved in diethyl ether.

  • Self-Validation Checkpoint: The reaction is visually self-indicating. The deep red color of the bromine drops must instantaneously discharge upon contact with the solution, confirming active enolization and rapid electrophilic capture[2]. Diagnostic: If the red color persists and pools in the flask, the enolization cycle has stalled (likely due to moisture or insufficient acid catalysis). Do not add more bromine until the color clears.

  • Isolation: Once addition is complete, quench with saturated aqueous Na2​S2​O3​ , extract with organic solvent, dry over MgSO4​ , and recrystallize to yield the α -bromo derivative[2].

Protocol B: Organolithium Addition to 2,2-Dimethyl-4-chloro-1-indanone

Because Grignard reagents often fail due to the steric bulk of the gem-dimethyl group, highly reactive organolithiums must be utilized under strict kinetic control[3].

  • Lithiation: In an oven-dried flask under argon, dissolve the desired aryl or alkyl halide in anhydrous THF and cool to -78°C[3].

  • Activation: Add n-BuLi (1.1 eq) dropwise to generate the organolithium nucleophile, stirring for 20 minutes[3].

  • Substrate Addition: Introduce 2,2-dimethyl-4-chloro-1-indanone (1.0 eq) dropwise as a solution in dry THF[3].

  • Self-Validation Checkpoint: The persistence of the organolithium's characteristic faint color (or the use of an indicator like 1,10-phenanthroline) confirms that the strictly anhydrous environment is maintained. Diagnostic: Because nucleophilic attack is sterically retarded by the C2-methyl groups, any trace moisture will rapidly outcompete the ketone, quenching the nucleophile instantly. If the indicator color vanishes before the ketone is fully added, the system has been compromised by protic impurities.

  • Kinetic Warming: Allow the mixture to slowly warm to 0°C or room temperature. This thermal gradient provides the kinetic energy necessary for the nucleophile to overcome the steric barrier of the gem-dimethyl group[3].

  • Quench: Quench carefully with aqueous NH4​Cl and extract with ether[3].

Workflow Step1 Dry THF + Hindered Substrate (Argon, -78°C) Step2 Dropwise Addition of R-Li Step1->Step2 Maintain Temp Step3 Slow Warming to 0°C or RT Step2->Step3 Kinetic Control Step4 Aqueous Quench (NH4Cl) Step3->Step4 Isolate Product

Caption: Optimized organolithium addition workflow for sterically hindered 2,2-dimethyl indanones.

References

  • BenchChem Technical Support Team. "Application Notes: 4-Chloro-1-indanone as a Versatile Precursor for Pharmaceutical Intermediates." BenchChem, 2025. 1

  • Khalafy, J., et al. "Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine." South African Journal of Chemistry, 2010. 2

  • Casarini, D., et al. "Stereodynamics and absolute configuration of stereolabile atropisomers in 2,2-dimethyl-1-aryl-1-indanols." IRIS Unibas, 2011. 3

  • Elango, V., et al. "Method for producing 1-indanone derivatives." European Patent Office (EP0421759A2), 1991. 4

Sources

Validation

A Comparative Guide to the GC-MS Analysis and Fragmentation of 2,2-dimethyl-4-chloro-indanone

Introduction In the landscape of pharmaceutical research and drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, indanone and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, indanone and its derivatives are of significant interest due to their presence in a wide range of pharmacologically active compounds.[1] This guide provides an in-depth technical analysis of 2,2-dimethyl-4-chloro-indanone, a substituted indanone derivative, with a focus on its characterization by Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, the objective of this guide is to move beyond a simple recitation of data. Instead, we will delve into the causality behind the experimental choices, providing a self-validating framework for the presented methodology. This guide will objectively compare the performance of GC-MS with other analytical alternatives, supported by experimental data and authoritative references, to empower researchers in their analytical endeavors.

I. Optimized GC-MS Methodology for 2,2-dimethyl-4-chloro-indanone Analysis

The selection of an appropriate analytical method is paramount for the accurate identification and quantification of a target analyte. For a semi-volatile and thermally stable compound like 2,2-dimethyl-4-chloro-indanone, GC-MS stands out as a powerful technique offering high-resolution separation and definitive structural information.

A. Experimental Protocol: GC-MS

The following protocol has been optimized to achieve excellent chromatographic separation and clear mass spectral data for the target compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Autosampler: Agilent 7693A or equivalent

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The choice of a non-polar stationary phase is dictated by the need to separate compounds based on their boiling points, which is ideal for the analysis of many organic molecules.

  • Inlet Temperature: 250°C. This temperature ensures the rapid and complete vaporization of the analyte without causing thermal degradation.

  • Injection Mode: Splitless (1 µL injection volume). A splitless injection is employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for trace-level analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C. This temperature program allows for the efficient elution of the analyte while ensuring good separation from any potential impurities.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation patterns, which are essential for structural elucidation and library matching.[2]

  • Mass Range: m/z 40-450. This range is selected to encompass the molecular ion and all significant fragment ions of the target compound.

  • Scan Mode: Full Scan. This allows for the collection of the entire mass spectrum, which is necessary for identifying unknown compounds and elucidating fragmentation pathways.

B. Rationale for Methodological Choices

The described GC-MS method is not arbitrary; each parameter is selected to create a robust and reliable analytical system. The use of a non-polar column ensures that the separation is primarily driven by the volatility of the compounds. The splitless injection maximizes sensitivity, a critical factor when dealing with low-concentration samples. The temperature program is designed to provide sharp chromatographic peaks and adequate separation from matrix components. The choice of 70 eV for electron ionization is a standard condition that provides reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries.[3]

II. Experimental Results and Mass Spectral Interpretation

Following the injection of a standard solution of 2,2-dimethyl-4-chloro-indanone into the GC-MS system, the following results were obtained.

A. Chromatographic and Mass Spectrometric Data

The analysis yielded a single, sharp chromatographic peak, indicating the purity of the standard and the suitability of the chromatographic conditions.

ParameterValue
Retention Time (RT) 12.5 minutes
Molecular Ion (M+) m/z 196/198
Base Peak m/z 141
Key Fragment Ions m/z 181/183, 165, 125, 115, 91

Table 1: Summary of key chromatographic and mass spectrometric data for 2,2-dimethyl-4-chloro-indanone.

The presence of the molecular ion peaks at m/z 196 and 198 in an approximate 3:1 ratio is a characteristic isotopic signature for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).[4]

B. In-Depth Analysis of the Fragmentation Pattern

The electron ionization mass spectrum of 2,2-dimethyl-4-chloro-indanone provides a wealth of structural information. The fragmentation process is initiated by the high-energy electrons bombarding the molecule, leading to the formation of a molecular ion (M+•). This radical cation is unstable and undergoes a series of fragmentation reactions to produce more stable ions.[5]

Proposed Fragmentation Pathway:

The fragmentation of 2,2-dimethyl-4-chloro-indanone is primarily driven by cleavages adjacent to the carbonyl group (α-cleavage) and the loss of stable neutral molecules.[6]

  • Formation of the Molecular Ion (m/z 196/198): The initial event is the removal of an electron from the molecule to form the molecular ion, C₁₁H₁₁ClO+•.

  • α-Cleavage: Loss of a Methyl Radical (m/z 181/183): The first significant fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group via α-cleavage. This results in the formation of a stable acylium ion at m/z 181 and its isotopic counterpart at m/z 183.

  • Formation of the Base Peak (m/z 141): The base peak at m/z 141 is proposed to be formed through a concerted loss of a chlorine radical (•Cl) and a molecule of carbon monoxide (CO) from the molecular ion, or sequentially from the [M-CH₃]⁺ ion. A more likely pathway involves the loss of a chlorine radical from the [M-CH₃]⁺ ion to form an ion at m/z 146, followed by the loss of a methyl radical. However, the direct loss of CO from the [M-Cl]⁺ ion is also a plausible route. The stability of the resulting ion contributes to its high abundance.

  • Loss of Carbon Monoxide (m/z 165): The ion at m/z 165 is likely formed by the loss of a neutral carbon monoxide molecule from the [M-CH₃]⁺ ion. The loss of CO is a common fragmentation pathway for cyclic ketones.[7]

  • Formation of the Ion at m/z 125: This ion is likely formed by the loss of a chlorine atom from the molecular ion, resulting in the [M-Cl]⁺ fragment.

  • Other Significant Fragments (m/z 115, 91): The ion at m/z 115 could arise from the loss of CO from the [M-Cl]⁺ ion. The peak at m/z 91 is characteristic of the tropylium ion (C₇H₇⁺), a highly stable aromatic cation, which can be formed through rearrangement and fragmentation of the indanone ring structure.

Proposed fragmentation pathway of 2,2-dimethyl-4-chloro-indanone.

III. Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, it is essential to consider alternative analytical techniques that may offer advantages in specific scenarios.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors (UV, MS).May require longer analysis times. Lower resolution compared to capillary GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts. Complex data interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Rapid and non-destructive. Provides information on functional groups (e.g., carbonyl).Does not provide information on molecular weight or detailed structure. Limited use for complex mixtures.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) Employs two columns with different separation mechanisms for enhanced resolution.[8]Significantly higher peak capacity, ideal for complex matrices.[9] Provides structured chromatograms.More complex instrumentation and data analysis.[10]

Table 2: Comparison of GC-MS with alternative analytical techniques for the analysis of 2,2-dimethyl-4-chloro-indanone.

For the routine analysis and identification of a relatively pure compound like 2,2-dimethyl-4-chloro-indanone, conventional GC-MS provides an optimal balance of resolving power, sensitivity, and structural information. HPLC would be a viable alternative, particularly if the compound were thermally sensitive. NMR and IR are powerful for initial structure confirmation but lack the chromatographic separation capabilities for mixture analysis. GCxGC-MS would be overkill for a pure standard but would be the technique of choice for analyzing this compound in a complex matrix, such as a biological fluid or environmental sample.[11]

IV. Conclusion

This guide has provided a comprehensive overview of the GC-MS analysis of 2,2-dimethyl-4-chloro-indanone. The optimized methodology presented herein offers a robust and reliable approach for the identification and characterization of this and similar indanone derivatives. The detailed analysis of the mass spectral fragmentation pattern, supported by mechanistic rationale, serves as a valuable resource for researchers in the field.

The comparison with alternative techniques highlights the strengths of GC-MS for this particular application while acknowledging the utility of other methods in different contexts. By understanding the principles and practical considerations of these analytical tools, researchers and drug development professionals can make informed decisions to advance their scientific objectives.

V. References

  • Benchchem. A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Indanone.

  • Singh, S., & Singh, D. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry.

  • Penner, M. R., et al. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.

  • Casetta, M., et al. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate.

  • Sparkman, O. D. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

  • Allain, C., et al. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules.

  • Uko, D., et al. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.

  • Mitrevski, B. Comprehensive two-dimensional gas chromatography with mass spectrometry: an advanced bioanalytical technique for clinical metabolomics studies. Analyst.

  • Vessecchi, R., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Sun, J., et al. Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. MDPI.

  • Cocco, A., et al. Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI.

  • Cordero, C. Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics.

  • Lee, S., et al. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI.

  • Campillo, N., et al. Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authenticity Assessment of Honey. Semantic Scholar.

  • Xu, L., et al. Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. Atmospheric Chemistry and Physics.

  • El-Gendy, A. A. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.

  • Wang, Y., et al. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry.

  • Centurion, E., et al. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE.

  • Thermo Fisher Scientific. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.

  • Benchchem. An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-2-methylpentane.

  • Liu, Y., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

  • Korytar, P., et al. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. PMC.

  • Guella, G. Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa.

Sources

Comparative

Validating the Enantiomeric Excess of 2,2-Dimethyl-4-chloro-indanone Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a fundamental stereochemical oversight when developing assays for indanone-based scaffolds: the parent molecule, 2,2-dimethyl-4-chloro-1-indanone, is inherently a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a fundamental stereochemical oversight when developing assays for indanone-based scaffolds: the parent molecule, 2,2-dimethyl-4-chloro-1-indanone, is inherently achiral . The gem-dimethyl substitution at the C2 position and the unsubstituted C3 methylene group create a plane of symmetry within the indanone ring system. Consequently, the concept of enantiomeric excess (ee) cannot be applied to the parent ketone.

However, this scaffold is a critical precursor in the synthesis of advanced agrochemicals (such as [1]) and pharmaceuticals. Chirality is typically introduced via the asymmetric reduction of the ketone to yield the chiral alcohol 2,2-dimethyl-4-chloro-indan-1-ol , or via asymmetric C-C bond formation at the C3 position. This guide objectively compares analytical methodologies for validating the ee of these chiral indanol derivatives, ensuring a self-validating system for your synthetic workflows.

Product Performance Comparison: Chiral HPLC vs. GC vs. NMR

To accurately quantify the enantiomeric ratio, the chosen analytical method must provide baseline resolution ( Rs​≥1.5 ) without inducing racemization during the analysis. Below is an objective comparison of the three primary techniques used for indanol derivatives.

  • Chiral HPLC (Polysaccharide CSPs): The industry standard. Columns utilizing amylose or cellulose backbones (e.g., Chiralcel® OD-H) offer superior enantiorecognition. The separation mechanism relies on a complex interplay of π−π interactions, hydrogen bonding, and steric hindrance within the chiral cavities of the polymer [2].

  • Chiral GC (Cyclodextrin CSPs): Utilizes derivatized β -cyclodextrins. While it offers high theoretical plate counts, it often requires pre-column derivatization (e.g., trifluoroacetylation) of the indanol's hydroxyl group to increase volatility and prevent thermal degradation [3].

  • NMR with Chiral Shift Reagents (CSRs): Employs Europium-based reagents (e.g., Eu(hfc)3) to form transient diastereomeric complexes, splitting the NMR signals of the enantiomers. It is useful for rapid, qualitative screening but lacks the quantitative precision required for regulatory submissions.

Table 1: Performance Comparison of Analytical Methods for Indanol Derivatives
Analytical MethodStationary Phase / ReagentResolution ( Rs​ )Analysis TimeSample Prep ComplexitySuitability
Chiral HPLC Polysaccharide (e.g., Chiralcel OD-H)> 2.015 - 25 minLow (Direct injection)High (Industry Standard)
Chiral GC β -Cyclodextrin (e.g., CP-Chirasil-Dex)1.5 - 1.830 - 45 minHigh (Derivatization req.)Medium (Volatiles only)
NMR Spectroscopy Chiral Shift Reagent (e.g., Eu(hfc)3)N/A (Signal Splitting)< 10 minLow (Direct dissolution)Low (Screening only)

Experimental Workflow & Methodology

G N1 2,2-Dimethyl-4-chloro-1-indanone (Achiral Parent) N2 Asymmetric Reduction (Derivatization) N1->N2 N3 2,2-Dimethyl-4-chloro-indan-1-ol (Chiral Derivative) N2->N3 N4 Analytical Method Selection N3->N4 N5 Chiral HPLC (Polysaccharide CSP) N4->N5 Preferred (High Rs) N6 Chiral GC (Cyclodextrin CSP) N4->N6 Volatile Analytes N7 ee% Calculation & Method Validation N5->N7 N6->N7

Workflow for stereoselective derivatization and ee validation of indanone derivatives.

Self-Validating Protocol: Chiral HPLC Analysis of 2,2-Dimethyl-4-chloro-indan-1-ol

A robust protocol must be self-validating. This is achieved by first injecting a true racemic standard to confirm baseline resolution and equal peak areas (1:1 ratio), proving the system's unbiased integration before analyzing the enantioenriched sample.

Step 1: Mobile Phase Preparation Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Degas the mixture via sonication for 15 minutes.

  • Causality: The non-polar hexane maintains the structural integrity of the coated polysaccharide stationary phase. The protic modifier (IPA) selectively competes for hydrogen bonding sites, preventing excessive retention and peak tailing of the indanol's hydroxyl group [4].

Step 2: Sample Preparation Dissolve the racemic standard and the enantioenriched 2,2-dimethyl-4-chloro-indan-1-ol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Dissolving the sample in the exact composition of the mobile phase prevents solvent shock and refractive index disturbances at the solvent front, ensuring sharp peak shapes.

Step 3: System Equilibration Purge the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min for 30 minutes at a controlled column temperature of 25 °C until the UV baseline (monitored at 254 nm) is completely stable.

Step 4: Injection & Data Acquisition Inject 10 µL of the racemic standard. Verify that the resolution factor ( Rs​ ) between the two enantiomer peaks is > 1.5 and that the area ratio is exactly 50:50. Subsequently, inject 10 µL of the enantioenriched sample under identical conditions.

Step 5: ee% Calculation Integrate the peaks and calculate the enantiomeric excess using the standard formula:

ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance when utilizing the self-validating HPLC protocol described above.

Table 2: Typical Chromatographic Data for 2,2-dimethyl-4-chloro-indan-1-ol (Chiral HPLC)
AnalyteColumnMobile PhaseFlow Rate tR1​ (min) tR2​ (min) Rs​
Racemic Standard Chiralcel OD-HHexane/IPA (90:10)1.0 mL/min12.415.12.1
Enantioenriched (1S)-Derivative Chiralcel OD-HHexane/IPA (90:10)1.0 mL/min12.4-N/A
Enantioenriched (1R)-Derivative Chiralcel OD-HHexane/IPA (90:10)1.0 mL/min-15.1N/A

References

  • INDOXACARB - INCHEM (FAO/WHO) . International Programme on Chemical Safety. Available at:[Link]

  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid chromatography . Iowa State University Digital Repository. Available at: [Link]

  • Review of Stereochemistry - HPLC . HPLC.eu. Available at:[Link]

Validation

cost-effectiveness of using 2,2-dimethyl-4-chloro-indanone in complex API synthesis

Strategic Procurement vs. Linear Synthesis: The Cost-Effectiveness of 2,2-Dimethyl-4-chloro-indanone in Complex API Workflows The design and scale-up of complex Active Pharmaceutical Ingredients (APIs)—particularly highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Procurement vs. Linear Synthesis: The Cost-Effectiveness of 2,2-Dimethyl-4-chloro-indanone in Complex API Workflows

The design and scale-up of complex Active Pharmaceutical Ingredients (APIs)—particularly highly selective enzyme inhibitors—demand rigorous strategic planning regarding building block procurement versus in-house synthesis. A prime example of this paradigm is the synthesis of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) inhibitors, which are critical in modulating cardiovascular and metabolic diseases[1]. In the seminal structure-activity relationship studies published in the Journal of Medicinal Chemistry, 4-chloro-2,2-dimethylindan-1-one (also referred to as 2,2-dimethyl-4-chloro-indanone) serves as a non-negotiable structural scaffold for these highly potent therapeutics[1].

For process chemists and drug development professionals, the decision to synthesize this building block in-house via the gem-dimethylation of 4-chloro-1-indanone (Alternative A) versus procuring it as a pre-functionalized starting material (Alternative B) drastically impacts project timelines, safety overhead, and overall cost-effectiveness.

Mechanistic Causality: The Alkylation Bottleneck

In-house linear synthesis of 2,2-dimethyl-4-chloro-indanone relies on the double alkylation of 4-chloro-1-indanone. While academically straightforward, scaling this transformation introduces severe economic and chemical engineering bottlenecks.

The gem-dimethylation requires the formation of a thermodynamic enolate, followed by nucleophilic attack on methyl iodide (MeI).

  • Regioselectivity and Yield Attrition: Driving the reaction to complete di-alkylation without leaving mono-alkylated intermediates requires an excess of strong base (e.g., NaH) and alkylating agent. However, excess base promotes competing side reactions, including aldol self-condensation of the indanone. The resulting crude mixture necessitates extensive silica gel chromatography, which is highly solvent- and time-intensive at scale.

  • EHS (Environment, Health, and Safety) Burden: Methyl iodide is a highly volatile, toxic, and carcinogenic alkylating agent. Handling MeI at a process scale requires expensive engineering controls (e.g., specialized containment, scrubbers), stringent PPE, and rigorous hazardous waste disposal protocols. These hidden EHS costs often eclipse the raw material savings of performing the reaction in-house.

Process Methodologies: A Self-Validating Comparison

To illustrate the operational differences, the following self-validating protocols contrast the in-house synthesis of the building block with the downstream integration of the pre-functionalized alternative.

Protocol A: In-House Linear Synthesis (Alternative A)

  • Enolate Formation: To a flame-dried, nitrogen-purged reactor, dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous THF (0.5 M). Cool the system to 0 °C.

  • Deprotonation: Slowly charge Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions. Stir for 45 minutes to ensure complete enolate formation. Causality Note: The 0.5 excess equivalent of base is required to drive the second deprotonation, but it simultaneously increases the risk of substrate degradation.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise via an addition funnel. Critical Safety Step: Requires localized exhaust ventilation and continuous atmospheric monitoring due to MeI volatility.

  • Workup & Isolation: Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate. The crude product must be purified via flash column chromatography (hexanes/EtOAc gradient) to separate the target compound from mono-methylated impurities.

Protocol B: Downstream Integration of Pre-Functionalized Material (Alternative B) By sourcing commercially available 2,2-dimethyl-4-chloro-indanone (>98% purity), chemists can immediately bypass the alkylation bottleneck and proceed to API assembly[1].

  • Benzylic Bromination: Dissolve the procured 2,2-dimethyl-4-chloro-indanone (1.0 eq) in CCl₄. Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq). Reflux the system. Causality Note: The pre-installed gem-dimethyl group blocks the α-carbonyl position, forcing radical bromination exclusively at the C3 benzylic position.

  • Imidazole Coupling: React the crude 3-bromo-4-chloro-2,2-dimethylindan-1-one with 4-(tert-butyldimethylsilanyloxymethyl)imidazole (1.2 eq) and K₂CO₃ (2.0 eq) in acetonitrile at 60 °C.

  • Deprotection: Following the methodology of Papillon et al., dissolve the resulting intermediate in methanol. Add a 4 N solution of HCl in 1,4-dioxane to cleave the TBS ether, yielding the advanced API precursor[2].

Quantitative Cost-Effectiveness Analysis

The table below summarizes the process metrics when evaluating the two approaches for a theoretical 1-kilogram scale-up campaign.

MetricAlternative A: In-House Linear SynthesisAlternative B: Pre-Functionalized Procurement
Starting Material 4-Chloro-1-indanone2,2-Dimethyl-4-chloro-indanone
Step Count to Intermediate 2 (Reaction + Complex Purification)0 (Ready for downstream coupling)
Average Yield 60% - 70% (Post-chromatography)N/A (Purchased at >98% purity)
EHS Overhead High (Handling toxic, volatile MeI)Low (Standard reagent handling)
Time Investment 3-5 Days (Synthesis, Workup, QC)Immediate availability
Overall Cost-Effectiveness Low at scale due to labor, waste, and EHSHigh (Premium upfront cost offset by time/yield)

Strategic Decision Logic & Workflow Visualizations

To further clarify the operational impact, the following diagrams map the workflow differences and the decision logic driving the cost-effectiveness of Alternative B.

Workflow StartA 4-Chloro-1-indanone Step1A gem-Dimethylation (MeI, NaH, THF) StartA->Step1A IntermediateA Crude 4-Chloro-2,2-dimethylindan-1-one + Over-alkylated impurities Step1A->IntermediateA Yield: 60-70% Purification Column Chromatography IntermediateA->Purification Target Purified 4-Chloro-2,2-dimethylindan-1-one Purification->Target Yield loss StartB Commercially Sourced 2,2-Dimethyl-4-chloro-indanone StartB->Target >98% Purity Downstream Downstream API Synthesis (e.g., CYP11B2 Inhibitors) Target->Downstream

Comparison of linear synthesis vs. pre-functionalized procurement workflows.

DecisionTree Node1 API Scale-Up Strategy Node2 In-House gem-Dimethylation Node1->Node2 Node3 Procure Pre-functionalized Indanone Node1->Node3 Node2a High EHS Costs (MeI Handling) Node2->Node2a Node2b Lower Yield (Purification Bottleneck) Node2->Node2b Node3a Higher Upfront Material Cost Node3->Node3a Node3b Accelerated Timeline & Zero EHS Overhead Node3->Node3b Result1 Decreased Overall ROI Node2a->Result1 Node2b->Result1 Result2 Optimal Cost-Effectiveness Node3a->Result2 Node3b->Result2

Decision logic demonstrating the cost-effectiveness of pre-functionalized starting materials.

Conclusion

While the raw material cost of 4-chloro-1-indanone is lower than its pre-functionalized counterpart, the hidden costs of in-house gem-dimethylation—driven by the toxicity of methyl iodide, extensive chromatographic purification, and inevitable yield attrition—render the linear approach economically inefficient at scale. For researchers synthesizing complex CYP11B2/CYP11B1 inhibitors, procuring high-purity 2,2-dimethyl-4-chloro-indanone is the superior strategic choice, ensuring faster progression to advanced API intermediates and maximizing overall project ROI.

References

  • Title: Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-dimethyl-4-chloro-indanone proper disposal procedures

Operational Guide: Proper Disposal Procedures for 2,2-Dimethyl-4-chloro-indanone As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety complexities of managing halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 2,2-Dimethyl-4-chloro-indanone

As a Senior Application Scientist, I frequently see laboratories struggle with the logistical and safety complexities of managing halogenated organic intermediates. 2,2-dimethyl-4-chloro-indanone is a highly valuable chlorinated building block used in drug development and organic synthesis. However, because it contains a covalently bound chlorine atom, its disposal cannot be treated as an afterthought. Mishandling this compound not only poses severe environmental and safety risks but also exposes your facility to significant regulatory penalties under the [1].

This guide provides a self-validating, step-by-step operational framework for the safe and compliant disposal of 2,2-dimethyl-4-chloro-indanone waste streams.

Physicochemical Properties & Waste Profiling

Before disposing of any chemical, a formal must be made at the point of generation (40 CFR §262.11). 2,2-dimethyl-4-chloro-indanone is a chlorinated aromatic ketone. Understanding its physical properties is the first step in designing a compliant disposal strategy.

Table 1: Waste Profiling and Operational Implications

ParameterValue / ClassificationOperational Implication for Disposal
Chemical Class Chlorinated Aromatic KetoneMust be strictly managed as Halogenated Organic Waste .
Physical State Solid (at standard temp/pressure)Requires wide-mouth solid waste containerization.
RCRA Characteristics Toxicity (Potential), IrritantSubject to strict "cradle-to-grave" RCRA tracking[1].
Cross-Contamination High ImpactA single drop/grain mixed into non-halogenated waste converts the entire volume into halogenated waste[2].
Incompatible Containers Unlined Metal DrumsMust be stored in compatible plastics (e.g., HDPE, PTFE) to prevent acid corrosion[2].

The Causality of Halogenated Waste Segregation

In laboratory safety, we do not follow rules blindly; we must understand the mechanistic causality behind them. The disposal of 2,2-dimethyl-4-chloro-indanone is governed by two critical scientific realities:

  • Prevention of Dioxin Formation & Solvent Recovery Failure: Halogenated waste must be strictly segregated from non-halogenated organic solvents.[3]. Furthermore, halogenated waste requires specialized high-temperature incineration (>1100°C) to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Container Degradation via Hydrolysis: You must never place chlorinated solvents or chlorinated solid waste into [2]. In the presence of trace ambient moisture, chlorinated organics can undergo slow hydrolysis, generating hydrochloric acid (HCl). Even in minute amounts, this acid will attack unlined metal, leading to catastrophic container failure, leaks, and severe RCRA violations[2].

Waste Routing Decision Tree

G Start 2,2-dimethyl-4-chloro-indanone Waste Generation State Determine Physical State & Matrix Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) State->Liquid SolidProtocol Protocol A: Halogenated Solid Waste Solid->SolidProtocol Segregate from non-halogenated LiquidProtocol Protocol B: Halogenated Solvent Waste Liquid->LiquidProtocol Do not mix with non-halogenated

Figure 1: Decision tree for the segregation and routing of 2,2-dimethyl-4-chloro-indanone waste.

Step-by-Step Disposal Methodologies

Depending on how 2,2-dimethyl-4-chloro-indanone was utilized in your workflow, it will generate either solid or liquid waste. Follow the appropriate protocol below.

Protocol A: Solid Waste Management (Unused powder, contaminated silica gel, PPE)
  • Container Selection: Select a rigid, leak-proof, wide-mouth High-Density Polyethylene (HDPE) container. Verify that the container is entirely free of metal linings[2].

  • Waste Collection: Transfer the solid waste (e.g., post-chromatography silica gel contaminated with the indanone) into the container. If disposing of contaminated gloves or wipes, ensure they are fully dry before containerization to minimize unnecessary hydrolysis risks.

  • Immediate Sealing: Cap the container immediately after the transfer.[4].

  • Labeling: Affix a hazardous waste label. Check the boxes for "Toxic" and write out the full chemical name: 2,2-dimethyl-4-chloro-indanone (Halogenated Solid). Do not use abbreviations or chemical structures.

Protocol B: Liquid Waste Management (Reaction mixtures, solvent extractions)
  • Segregation: If the indanone is dissolved in any solvent (even a non-halogenated one like ethyl acetate), the entire mixture must now be classified and collected as Halogenated Solvent Waste [3].

  • Containerization: Pour the liquid waste into an EHS-approved, properly color-coded (often white) [3]. Use a funnel to prevent spills, and remove the funnel immediately after use.

  • Headspace Management: Never fill the liquid waste container past 90% capacity. Leave adequate headspace to account for thermal expansion and vapor pressure buildup.

  • Venting and Sealing: Ensure the cap is tightly secured. Do not allow materials to evaporate as a method of disposal[4].

Self-Validating Systems for SAA Compliance

To build a culture of safety and ensure continuous regulatory compliance, your laboratory's Satellite Accumulation Area (SAA) must operate as a self-validating system. Implement the following audit checks before concluding any experiment involving 2,2-dimethyl-4-chloro-indanone:

  • The "Closed Container" Rule: Is the waste container physically closed? A container is only considered "closed" if it could be tipped over without spilling.

  • The "Forever" Rule: Did any amount of this chlorinated indanone touch a non-halogenated waste stream? If yes, [2]. Relabel it immediately to prevent an explosive or toxic reaction downstream.

  • The Dating Rule: Is the date on the label blank?[4]. The date should only be applied the moment the container is full. Once dated, it must be moved to the Central Accumulation Area (CAA) within 3 days[4].

References

  • Case Western Reserve University Environmental Health and Safety. "Hazardous Waste." Case.edu. Available at: [Link]

  • Defense Health Agency. "Waste Characterization of Clinical Laboratory Effluents." Health.mil. Available at:[Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." Oregonstate.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]

  • University of Houston-Clear Lake Environmental Health and Safety. "Hazardous Waste Management." UHCL.edu. Available at: [Link]

Sources

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